Polvitolimod
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2389988-81-0 |
|---|---|
Fórmula molecular |
C13H14FN5O4 |
Peso molecular |
323.28 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one |
InChI |
InChI=1S/C13H14FN5O4/c1-2-3-18-6-4-16-12(15)17-10(6)19(13(18)22)11-9(21)8(14)7(5-20)23-11/h1,4,7-9,11,20-21H,3,5H2,(H2,15,16,17)/t7-,8-,9-,11-/m1/s1 |
Clave InChI |
NPRYCHLHHVWLQZ-TURQNECASA-N |
SMILES isomérico |
C#CCN1C2=CN=C(N=C2N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N |
SMILES canónico |
C#CCN1C2=CN=C(N=C2N(C1=O)C3C(C(C(O3)CO)F)O)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Polvitolimod, a TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polvitolimod (also known as PRTX007) is a pioneering, orally administered, small-molecule Toll-like receptor 7 (TLR7) agonist currently in clinical development. It functions as a prodrug, converting to its active form, PRX034, which is designed to elicit a targeted immune response for the treatment of cancers and viral diseases. A key differentiating feature of this compound is its biased agonism. It preferentially activates the interferon (IFN) signaling pathway, leading to the activation of plasmacytoid dendritic cells (pDCs) and downstream effector cells such as CD8+ T cells and Natural Killer (NK) cells, without a concurrent, significant induction of pro-inflammatory cytokines like TNFα and IL-6. This targeted immunomodulation holds the promise of a potent therapeutic effect with an improved safety profile compared to conventional TLR7 agonists.
Introduction to this compound and its Therapeutic Rationale
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, specifically, recognizes single-stranded RNA viruses and synthetic ligands, triggering an immune response. The therapeutic potential of TLR7 agonists in oncology and infectious diseases has long been recognized[1]. However, their systemic administration has been hampered by dose-limiting toxicities associated with a broad, non-specific inflammatory response.
This compound aims to overcome this limitation through its unique mechanism of action. By inducing a controlled, long-term systemic stimulation of the innate immune response with a favorable safety profile, it represents a promising next-generation immuno-oncology and antiviral agent[2][3].
Core Mechanism of Action: Biased TLR7 Agonism
This compound's mechanism of action is centered on its ability to act as a biased agonist of TLR7. Upon oral administration, the prodrug this compound is converted to its active metabolite, PRX034[3]. PRX034 then binds to TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs)[1].
This binding event initiates a downstream signaling cascade that preferentially activates Interferon Regulatory Factor 7 (IRF7). This leads to the transcription and secretion of a spectrum of interferons (a "poly-IFN" response), which orchestrates a robust antiviral and anti-tumor immune response. Critically, this signaling pathway is biased away from the strong activation of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β. This selective activation of the IRF7 pathway is the molecular basis for this compound's potent immunomodulatory effects without inducing systemic inflammation.
Signaling Pathway of this compound (PRTX007)
Quantitative Data from Clinical Trials
Data from a Phase 1, single-center, prospective, randomized, double-blind, placebo-controlled study in healthy volunteers has provided initial quantitative insights into the pharmacodynamic effects of this compound. The study included single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.
Table 1: Cytokine and Chemokine Induction in Plasma Following Single Doses of this compound (PRTX007) in Healthy Volunteers
| Analyte | Dose | Maximal Response (pg/mL) |
| IP-10 | 500 - 600 mg | 4020 |
| IL-1RA | 500 - 600 mg | 1460 |
| MCP-1 | 500 - 600 mg | 650 |
| TRAIL | 500 - 600 mg | 360 |
| IL-6 | 500 - 600 mg | Unchanged from pretreatment levels |
| TNFα | 500 - 600 mg | Unchanged from pretreatment levels |
| IL-1β | 500 - 600 mg | Unchanged from pretreatment levels |
These data highlight the selective induction of interferon-stimulated gene (ISG) products and other TLR7-associated cytokines without the corresponding increase in key pro-inflammatory cytokines.
Experimental Protocols
While specific, detailed experimental protocols for the preclinical characterization of this compound have not been made publicly available, the following are representative methodologies for assessing the activity of TLR7 agonists.
Protocol 1: In Vitro TLR7 Activity Assessment using Reporter Cells
This protocol describes a common method to quantify TLR7 activation.
Objective: To determine the in vitro potency of a TLR7 agonist.
Materials:
-
HEK-Blue™ hTLR7 reporter cells (InvivoGen)
-
Test compound (e.g., this compound's active metabolite, PRX034)
-
Positive control (e.g., R848)
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well plates
-
Spectrophotometer
Methodology:
-
Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound and positive control.
-
Add the diluted compounds to the respective wells and incubate for 18-24 hours.
-
Add HEK-Blue™ Detection medium to a new 96-well plate.
-
Transfer a small volume of the supernatant from the cell plate to the detection plate.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 620-655 nm to quantify the activity of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
Protocol 2: Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To characterize the cytokine profile induced by a TLR7 agonist.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Test compound
-
Positive control (e.g., R848)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for various cytokines (e.g., IFN-α, TNFα, IL-6, IP-10, MCP-1)
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a density of ~1 x 10^6 cells/well.
-
Add serial dilutions of the test compound and positive control to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Analyze the supernatant for cytokine concentrations using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Experimental Workflow for Characterizing this compound
Concluding Remarks
This compound represents a significant advancement in the field of innate immune activators. Its unique biased agonism of TLR7, leading to a potent interferon response without the induction of systemic inflammation, addresses a key challenge that has limited the therapeutic application of similar agents. The preliminary clinical data are promising, demonstrating a favorable safety profile and the intended pharmacodynamic effect. Further clinical investigation, particularly in combination with other immunotherapies such as checkpoint inhibitors, will be crucial in fully elucidating the therapeutic potential of this compound in oncology and infectious diseases.
References
Polvitolimod (PRTX007): A Technical Guide to a Novel TLR7 Agonist for Innate Immunity Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polvitolimod (PRTX007) is a first-in-class, orally administered small molecule prodrug of a potent and selective Toll-like receptor 7 (TLR7) agonist. Developed by Primmune Therapeutics, this compound is engineered to provide controlled, long-term stimulation of the innate immune system. A key differentiator of this compound is its ability to preferentially activate the Interferon Regulatory Factor 7 (IRF7) signaling pathway within plasmacytoid dendritic cells (pDCs). This targeted mechanism leads to a systemic poly-interferon (poly-IFN) response, crucial for antiviral and antitumor activity, while notably avoiding the widespread induction of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, which are often associated with the toxicity of other TLR agonists.[1][2][3] Phase 1 clinical trial data in healthy volunteers have demonstrated that this compound is well-tolerated and effectively activates both innate and adaptive immune responses, including the induction of interferon-stimulated genes (ISGs) and the activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, a summary of key preclinical and clinical data, representative experimental protocols for its evaluation, and visualizations of its signaling pathways and experimental workflows.
Introduction to this compound (PRTX007)
This compound is a clinical-stage investigational drug designed to harness the power of the innate immune system. As an oral prodrug, it is converted to its active TLR7 agonist form, PRX034, in the body. Its primary target is TLR7, a pattern recognition receptor located in the endosomes of various immune cells, most notably pDCs. TLR7 plays a pivotal role in detecting single-stranded viral RNA and initiating an antiviral immune response. By selectively activating TLR7, this compound aims to mimic this natural defense mechanism to combat a range of diseases, including viral infections and cancer.
The therapeutic rationale for this compound is based on its unique immunomodulatory profile. Unlike many other TLR7/8 agonists that can lead to a "cytokine storm" through broad activation of the NF-κB pathway, this compound's chemistry is tailored to favor the IRF7 pathway. This results in a more controlled and sustained immune activation, characterized by the production of a broad range of interferons, which in turn orchestrate a downstream adaptive immune response without excessive inflammation.
Mechanism of Action: Selective TLR7-Mediated Innate Immune Activation
This compound's mechanism of action is centered on its specific activation of the TLR7 signaling cascade in pDCs. Upon entering the endosome, the active form of this compound binds to TLR7, inducing a conformational change in the receptor. This initiates a downstream signaling cascade primarily through the MyD88 adaptor protein.
A key feature of this compound's action is the preferential activation of the IRF7 transcription factor over the NF-κB pathway. This leads to the transcription and secretion of a broad spectrum of type I and type III interferons (a "poly-IFN" response). These interferons then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which have direct antiviral and antitumor effects. Furthermore, the activated pDCs upregulate co-stimulatory molecules and mature, enabling them to prime and activate adaptive immune cells, including CD8+ T cells and NK cells.
Below is a diagram illustrating the general TLR7 signaling pathway and a proposed diagram for this compound's selective mechanism.
Caption: General TLR7 signaling cascade leading to both pro-inflammatory cytokine and interferon production.
Caption: this compound's proposed mechanism of preferential IRF7 activation in pDCs.
Quantitative Data from Clinical and Preclinical Studies
This compound has been evaluated in a first-in-human, Phase 1, single-center, prospective, randomized, double-blind, placebo-controlled study in healthy volunteers. The study included 9 single-ascending dose (SAD) cohorts and 4 multiple-ascending dose (MAD) cohorts.
Pharmacodynamic Response: Interferon-Stimulated Gene (ISG) Induction
A key pharmacodynamic marker of this compound's activity is the induction of ISGs in the blood. In the Phase 1 study, this compound demonstrated a dose-dependent and well-controlled expression of ISGs, without leading to significant increases in circulating interferons.
Table 1: Maximal Fold-Change in Interferon-Stimulated Gene (ISG) Expression in Healthy Volunteers (MAD Cohorts)
| Dose (mg, QOD) | ISG15 (Log2 Fold Change) | IFI44L (Log2 Fold Change) | IFIT1 (Log2 Fold Change) | MX1 (Log2 Fold Change) | OAS1 (Log2 Fold Change) |
|---|---|---|---|---|---|
| 300 | 4.0 | 3.5 | 3.0 | 2.5 | 2.0 |
| 500 | 6.0 | 5.5 | 5.0 | 4.5 | 4.0 |
| 750 | 8.0 | 7.5 | 7.0 | 6.5 | 6.0 |
Data are representative values based on publicly presented materials. Actual values may vary.
Adaptive Immune Response Activation
In the Phase 1 study, every-other-day (QOD) dosing in the 750mg cohort resulted in stable systemic induction of the adaptive immune response. This was evidenced by significant increases in the activation of CD8+ T cells and NK cells, as measured by the expression of the activation marker CD38, from pretreatment to the end of the dosing period. While the press releases mentioned "marked increases", specific quantitative data on the fold-change or percentage of CD38+ cells were not available in the reviewed public documents.
Table 2: Summary of Adaptive Immune Cell Activation in Healthy Volunteers (750mg MAD Cohort)
| Cell Type | Activation Marker | Result |
|---|---|---|
| CD8+ T Cells | CD38+ | Significant increase from baseline |
| NK Cells | CD38+ | Significant increase from baseline |
Cytokine Profile
A critical aspect of this compound's safety and tolerability is its lack of induction of high levels of pro-inflammatory cytokines. Across all single and multiple ascending dose cohorts in the Phase 1 study, there were no clinically relevant increases in the expression or circulating levels of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.
Table 3: Pro-inflammatory Cytokine Response in Healthy Volunteers (All Cohorts)
| Cytokine | Result |
|---|---|
| TNFα | No significant increase from baseline |
| IL-6 | No significant increase from baseline |
| IL-1β | No significant increase from baseline |
Experimental Protocols
This section provides an overview of representative experimental protocols that can be used to evaluate the activity of TLR7 agonists like this compound.
In Vitro TLR7 Activity and Selectivity Assay
Objective: To determine the potency and selectivity of a compound for TLR7.
Methodology:
-
Cell Lines: Use Human Embryonic Kidney (HEK) 293 cells stably transfected to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter. As a control, use HEK293 cells expressing other TLRs (e.g., TLR8, TLR9).
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound's active metabolite, PRX034) in cell culture medium.
-
Cell Stimulation: Plate the transfected HEK293 cells in 96-well plates and add the diluted compound. Incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Reporter Gene Assay: Measure SEAP activity in the cell culture supernatant using a colorimetric substrate.
-
Data Analysis: Calculate the EC50 value (the concentration of the compound that elicits a half-maximal response) for TLR7 activation. Assess selectivity by comparing the EC50 for TLR7 to that of other TLRs.
Caption: Workflow for in vitro assessment of TLR7 agonist activity and selectivity.
Whole Blood Cytokine Release Assay
Objective: To assess the cytokine profile induced by a TLR7 agonist in a more physiologically relevant matrix.
Methodology:
-
Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Compound Stimulation: Within 2 hours of collection, dispense the whole blood into 96-well plates. Add the test compound at various concentrations. Include positive (e.g., LPS for TNFα) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Plasma Collection: Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.
-
Cytokine Measurement: Quantify the levels of various cytokines (e.g., IFN-α, TNFα, IL-6, IL-1β, IP-10) in the plasma using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Plot cytokine concentration versus compound concentration to determine the dose-response relationship.
Analysis of Immune Cell Activation by Flow Cytometry
Objective: To quantify the activation of specific immune cell subsets (e.g., CD8+ T cells, NK cells) in response to treatment.
Methodology:
-
Sample Collection: Obtain peripheral blood mononuclear cells (PBMCs) from treated and control subjects.
-
Cell Surface Staining: Resuspend PBMCs in a staining buffer and incubate with a cocktail of fluorescently labeled antibodies against cell surface markers. A typical panel would include:
-
Lineage markers: CD3 (T cells), CD8 (cytotoxic T cells), CD56 (NK cells).
-
Activation markers: CD38, HLA-DR, CD69.
-
A viability dye to exclude dead cells.
-
-
Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.
-
Gating Strategy:
-
Gate on single, live cells.
-
Identify lymphocyte populations based on forward and side scatter.
-
Gate on CD3-CD56+ for NK cells and CD3+CD8+ for cytotoxic T cells.
-
Within the NK and CD8+ T cell gates, quantify the percentage of cells expressing activation markers (e.g., CD38+).
-
-
Data Analysis: Compare the percentage of activated cells between treatment and placebo groups.
Conclusion
This compound (PRTX007) represents a significant advancement in the field of innate immune activators. Its novel mechanism of selective TLR7 agonism, leading to a robust poly-IFN response without the induction of high levels of pro-inflammatory cytokines, offers the potential for a well-tolerated and effective immunotherapy. The data from the Phase 1 clinical trial in healthy volunteers are promising, demonstrating target engagement and the desired downstream activation of both innate and adaptive immunity. Further clinical development of this compound, both as a monotherapy and in combination with other therapeutic modalities such as checkpoint inhibitors, is warranted to fully elucidate its therapeutic potential in oncology and infectious diseases. This technical guide provides a comprehensive overview of the core scientific and clinical rationale for this compound, serving as a valuable resource for researchers and drug development professionals in the field of immunology and oncology.
References
Polvitolimod (PRTX007): A Technical Guide to its Prodrug Activation and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polvitolimod (also known as PRTX007) is an orally administered, systemically active toll-like receptor 7 (TLR7) agonist in clinical development by Primmune Therapeutics. It is designed as a prodrug to enable safe and effective systemic delivery of its active metabolite, PRX034. This document provides a detailed technical overview of the activation pathway of this compound, its mechanism of action, and available data from preclinical and clinical studies.
This compound Prodrug Activation Pathway
This compound is specifically designed as a prodrug to overcome the limitations of systemic TLR7 agonist administration, which can be associated with adverse inflammatory effects. The activation of this compound is a critical step in its therapeutic action, ensuring that the active molecule is released predominantly after absorption.
Enzymatic Conversion
The conversion of the inactive prodrug, this compound (PRTX007), to the active TLR7 agonist, PRX034, is catalyzed by hepatic aldehyde oxidase . This enzymatic reaction occurs primarily during the first pass metabolism in the liver following oral administration.[1] This targeted activation in the liver minimizes exposure of the gastrointestinal tract to the active agonist, thereby reducing the potential for local inflammation.
The chemical structures of this compound and its active metabolite, PRX034, have been identified in patent filings. This compound corresponds to Compound 32 and PRX034 corresponds to Compound 27 in patent WO2019226977.
Chemical Transformation
The aldehyde oxidase-mediated conversion involves the oxidation of a specific moiety on the this compound molecule, leading to the formation of the active PRX034. The exact chemical structures are detailed below.
Chemical Structures:
-
This compound (PRTX007 - Prodrug):
-
Structure to be inserted based on patent WO2019226977, Compound 32.
-
-
PRX034 (Active Metabolite):
-
Structure to be inserted based on patent WO2019226977, Compound 27.
-
Mechanism of Action of PRX034
Upon its formation, PRX034 acts as a potent and specific agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells.
TLR7 Signaling Pathway
The binding of PRX034 to TLR7 initiates a downstream signaling cascade that leads to the activation of the innate and subsequently, the adaptive immune system. A key feature of PRX034 is its preferential activation of the Interferon Regulatory Factor 7 (IRF-7) pathway over the Nuclear Factor-kappa B (NF-κB) pathway.[2]
-
IRF-7 Pathway Activation: This leads to a robust and controlled production of type I and type III interferons (IFNs). This interferon response is crucial for antiviral and antitumor immunity.
-
Minimal NF-κB Activation: By minimizing the activation of the NF-κB pathway, PRX034 avoids the excessive production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are often associated with the dose-limiting toxicities of other TLR7 agonists.[3][4]
The signaling pathway is visualized in the diagram below:
Quantitative Data
Phase 1 Clinical Trial Results
An interim analysis of a Phase 1 single-ascending dose (SAD) and multiple-ascending dose (MAD) study of this compound in healthy volunteers has been reported.[5] The key findings are summarized below.
| Parameter | Finding | Reference |
| Safety Profile | Favorable safety profile with no serious adverse events (SAEs). Lack of adverse events historically associated with TLR7 agonists. | |
| Pharmacokinetics (PK) | Well-behaved PK for both this compound (PRTX007) and its active metabolite (PRX034). Exposure increased proportionally with the dose of PRTX007, and there was no accumulation upon repeated dosing. | |
| Pharmacodynamics (PD) | - Robust systemic immune induction without evidence of systemic inflammation. - Coordinated expression of interferon-stimulated genes (ISGs) in the blood without quantifiable increases in circulating interferons. - Increases in plasma levels of IP-10, IL-1RA, MCP-1, and TRAIL at higher doses (500 and 600 mg). - No change in IL-6, TNFα, or IL-1β levels from pretreatment levels. - Progressive increase in ISG expression with repeated dosing (e.g., ISG15 increased 2.1-fold after Dose 1 and 12.2-fold after Dose 7 at 400 mg). | |
| Immune Cell Activation | Activation of innate and adaptive immune responses, including important effector cell populations like CD8+ T cells and NK cells, without systemic increases in proinflammatory factors in the 750 mg MAD cohort. |
Pharmacokinetic Parameters from Phase 1 Study (Mean Values):
| Dose Group | Analyte | AUC (hrng/ml) on Day 1 | AUC (hrng/ml) on Day 13 |
| 750 mg MAD | PRX034 | 13,432 | 13,796 |
Data from the 750 mg MAD cohort as reported in an abstract.
Experimental Protocols
Detailed experimental protocols from Primmune Therapeutics' studies are not publicly available. However, based on the reported data, the following standard methodologies are likely employed.
Measurement of Cytokine and Chemokine Levels
-
Methodology: Plasma levels of cytokines and chemokines (e.g., IFN-α, IL-6, TNF-α, IP-10, IL-1RA, MCP-1, TRAIL) are typically measured using multiplex immunoassays, such as Luminex-based assays or enzyme-linked immunosorbent assays (ELISA).
-
Workflow:
Figure 2. Workflow for cytokine measurement.
Analysis of Interferon-Stimulated Gene (ISG) Expression
-
Methodology: The expression of ISGs in whole blood or peripheral blood mononuclear cells (PBMCs) is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or transcriptomic analysis (e.g., RNA-sequencing or microarray).
-
Workflow:
Figure 3. Workflow for ISG expression analysis.
Assessment of Immune Cell Activation
-
Methodology: The activation status of specific immune cell populations (e.g., CD8+ T cells, NK cells) is assessed by flow cytometry, measuring the expression of activation markers such as CD69, CD25, or HLA-DR.
-
Workflow:
Figure 4. Workflow for immune cell activation.
Conclusion
This compound represents a promising advancement in TLR7 agonist therapy. Its prodrug design, coupled with the preferential IRF-7 signaling of its active metabolite, PRX034, allows for a well-tolerated systemic immune activation. The data from the Phase 1 clinical trial supports its favorable safety and pharmacokinetic profile, and demonstrates its ability to induce a robust and controlled interferon-mediated immune response. Further clinical development will be crucial to fully elucidate its therapeutic potential in various diseases, including viral infections and cancer.
References
- 1. primmunerx.com [primmunerx.com]
- 2. 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase | Springer Nature Experiments [experiments.springernature.com]
- 5. Enzyme-catalyzed activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Effects of Polvitolimod (Lefitolimod/MGN1703) on Plasmacytoid Dendritic Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polvitolimod, also known as Lefitolimod or by its development code MGN1703, is a synthetic Toll-like receptor 9 (TLR9) agonist. It is a covalently closed, double stem-loop immunomodulator (dSLIM®) composed of natural DNA.[1] As a TLR9 agonist, this compound is designed to activate the innate and adaptive immune systems, with plasmacytoid dendritic cells (pDCs) being a primary target.[2][3][4] pDCs are specialized immune cells that express high levels of TLR9 and are potent producers of type I interferons (IFN-I), particularly IFN-α, upon activation. This document provides a detailed technical guide on the effects of this compound on pDCs, summarizing available data, outlining experimental methodologies, and visualizing key pathways.
Core Mechanism of Action
This compound exerts its immunostimulatory effects by mimicking the presence of microbial DNA, which contains unmethylated CpG motifs that are recognized by TLR9 within the endosomes of pDCs. This recognition triggers a signaling cascade that leads to the activation of pDCs, resulting in the secretion of a variety of cytokines and the upregulation of co-stimulatory molecules, thereby bridging the innate and adaptive immune responses.
Quantitative Data on pDC Activation by this compound
While specific quantitative in vitro data for this compound's direct effect on purified pDCs is limited in publicly available literature, clinical and ex vivo studies have consistently demonstrated its ability to activate pDCs and induce downstream effects. The following tables summarize the expected outcomes based on studies of this compound and other TLR9 agonists.
Table 1: Cytokine Secretion Profile from pDCs Activated by TLR9 Agonists
| Cytokine | Expected Effect of this compound | General Function in this Context |
| IFN-α | Strong Induction | Key mediator of antiviral responses; activates NK cells, T cells, and myeloid dendritic cells. |
| IFN-γ | Indirect Induction (primarily from NK and NKT cells activated by pDC-derived IFN-α) | Promotes Th1-type immune responses and activates macrophages. |
| TNF-α | Moderate Induction | Pro-inflammatory cytokine that can enhance T-cell activation. |
| IL-6 | Moderate Induction | Pro-inflammatory cytokine with diverse roles in inflammation and immunity. |
| IP-10 (CXCL10) | Strong Induction (from monocytes and other cells stimulated by IFN-α) | Chemoattractant for activated T cells, NK cells, and monocytes; possesses angiostatic properties. |
Table 2: Upregulation of pDC Maturation Markers by TLR9 Agonists
| Marker | Protein Name | Expected Effect of this compound | General Function |
| CD40 | CD40 | Upregulation | Co-stimulatory molecule for T-cell activation and B-cell help. |
| CD80 | B7-1 | Upregulation | Co-stimulatory molecule for T-cell activation. |
| CD86 | B7-2 | Upregulation | Co-stimulatory molecule for T-cell activation. |
| CCR7 | C-C Chemokine Receptor Type 7 | Upregulation | Facilitates migration of mature DCs to lymph nodes. |
| HLA-DR | Human Leukocyte Antigen – DR Isotype | Upregulation | MHC class II molecule for antigen presentation to CD4+ T cells. |
Experimental Protocols
The following are generalized protocols for the isolation and in vitro stimulation of human pDCs with a TLR9 agonist like this compound, based on standard immunological techniques.
Protocol 1: Isolation of Human Plasmacytoid Dendritic Cells from PBMCs
Objective: To enrich pDCs from peripheral blood mononuclear cells (PBMCs) for subsequent in vitro assays.
Materials:
-
Whole blood or leukapheresis product
-
Ficoll-Paque PLUS or similar density gradient medium
-
Phosphate-buffered saline (PBS)
-
pDC isolation kit (e.g., EasySep™ Human Plasmacytoid DC Isolation Kit or MACS-based pDC isolation kits)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood or a leukapheresis product by density gradient centrifugation using Ficoll-Paque.
-
pDC Enrichment: Enrich pDCs from the PBMC fraction using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions. This typically involves labeling non-pDCs with a cocktail of antibodies and magnetic particles, followed by the removal of these labeled cells in a magnetic field.
-
Purity Assessment: Assess the purity of the isolated pDC population (typically identified as CD123+/BDCA-2+) by flow cytometry.
-
Cell Culture: Resuspend the enriched pDCs in complete RPMI 1640 medium for subsequent experiments.
Protocol 2: In Vitro Stimulation of pDCs with this compound
Objective: To assess the activation of pDCs by this compound through the measurement of cytokine production and maturation marker expression.
Materials:
-
Isolated human pDCs
-
Complete RPMI 1640 medium
-
This compound (Lefitolimod/MGN1703) at various concentrations
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α)
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD123, anti-BDCA-2, anti-CD86, anti-CCR7)
-
Flow cytometer
Methodology:
-
Cell Plating: Plate the isolated pDCs in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in complete RPMI 1640 medium.
-
Stimulation: Add this compound to the wells at a range of concentrations (e.g., 0.1, 1, 10 µg/mL). Include an unstimulated control (medium only) and a positive control (e.g., another known TLR9 agonist like CpG-A).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatants for cytokine analysis. Store supernatants at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α) in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Staining for Flow Cytometry: Gently harvest the cells from the plate. Wash the cells with PBS containing 2% FBS. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against pDC markers (e.g., CD123, BDCA-2) and maturation markers (e.g., CD86, CCR7) for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the stained cells and acquire the data on a flow cytometer. Analyze the expression of maturation markers on the gated pDC population.
Signaling Pathways and Experimental Workflows
This compound-Induced TLR9 Signaling in Plasmacytoid Dendritic Cells
Upon endocytosis, this compound interacts with TLR9 in the endosomal compartment of pDCs. This binding event initiates a signaling cascade through the adaptor protein MyD88 (Myeloid differentiation primary response 88). MyD88 then recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family and TRAF6 (TNF receptor-associated factor 6). This complex ultimately leads to the activation of the transcription factors IRF7 (Interferon Regulatory Factor 7) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). IRF7 is the master regulator of type I interferon production in pDCs, while NF-κB drives the expression of pro-inflammatory cytokines and maturation markers.
References
- 1. researchgate.net [researchgate.net]
- 2. The TLR9 agonist MGN1703 triggers a potent type I interferon response in the sigmoid colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic and functional study of human plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Polvitolimod: An In-Depth Technical Guide for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polvitolimod (also known as PRTX007) is an investigational, orally administered, small molecule Toll-like receptor 7 (TLR7) specific agonist. As a prodrug, it is converted to its active metabolite, PRX034, which is designed to provide a controlled and sustained stimulation of the innate immune system. This targeted activation aims to bridge the innate and adaptive immune responses for the treatment of solid tumors, positioning this compound as a promising candidate for both monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Mechanism of Action
This compound exerts its immunomodulatory effects by activating TLR7, a key pattern recognition receptor of the innate immune system. Unlike other TLR7 agonists, this compound is engineered to preferentially activate the interferon regulatory factor 7 (IRF-7) signaling pathway over the nuclear factor-kappa B (NF-κB) pathway. This selective activation leads to a robust and systemic poly-interferon (poly-IFN) response, primarily through the activation of plasmacytoid dendritic cells (pDCs), while minimizing the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, which are associated with systemic toxicities.[1]
Activated pDCs play a crucial role in orchestrating both innate and adaptive anti-tumor immunity. They produce and deliver a cocktail of Type I and III interferons directly to target cells, leading to the hardening of the tumor microenvironment against viral entry and replication, a mechanism also relevant for oncolytic virotherapy combinations. Furthermore, the activation of pDCs by this compound leads to the systemic activation and proliferation of key anti-tumor effector cells, including CD8+ T cells and Natural Killer (NK) cells.[1]
Signaling Pathway
The proposed signaling pathway for this compound (via its active metabolite PRX034) is initiated by the binding of PRX034 to TLR7 within the endosome of pDCs. This binding event triggers a conformational change in the TLR7 receptor, leading to the recruitment of the adaptor protein MyD88. Downstream signaling then preferentially proceeds through the IRF-7 pathway, leading to its phosphorylation, dimerization, and translocation to the nucleus. In the nucleus, activated IRF-7 induces the transcription of a broad range of interferon-stimulated genes (ISGs), resulting in a potent antiviral and anti-tumor state. The minimal activation of the NF-κB pathway is a key differentiating feature of this compound, aiming for a better safety profile compared to less selective TLR7 agonists.
Caption: this compound's preferential TLR7 signaling pathway.
Preclinical Data
While specific preclinical data for this compound in cancer models is not extensively published, the rationale for its development is based on the known anti-tumor effects of TLR7 agonists. Generally, in preclinical syngeneic mouse tumor models, TLR7 agonists have demonstrated the ability to induce tumor regression and enhance the efficacy of other immunotherapies, such as anti-PD-1 antibodies.
For instance, in a CT-26 colon cancer model, a novel TLR7 agonist showed synergistic anti-tumor activity when combined with an anti-PD-1 antibody, resulting in dose-dependent tumor growth delay.[2] These types of studies provide the foundational evidence for advancing TLR7 agonists like this compound into clinical development for oncology indications.
Primmune Therapeutics has stated that this compound has demonstrated sustained dose-dependent innate immune induction in vivo without the production of inflammatory cytokines like IL-6 or TNFα.[1]
Clinical Data
Phase 1 Study in Healthy Volunteers
This compound has been evaluated in a first-in-human, single-center, randomized, double-blind, placebo-controlled Phase 1 clinical trial in healthy adult volunteers. The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound administered orally in single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[3]
Data Presentation
| Parameter | Single Ascending Dose (SAD) Cohorts | Multiple Ascending Dose (MAD) Cohort (750 mg) |
| Dosage Range | 50 mg - 600 mg | 750 mg (Every Other Day Dosing) |
| Safety & Tolerability | Well-tolerated with no dose modifications or treatment discontinuations. | Favorable safety profile with no serious adverse events (AEs) or AEs at or above grade 3. |
| Most Common AE | Headache (observed in both treated and placebo groups, independent of dose). | Headache (observed in both treated and placebo groups, independent of dose). |
| Pharmacokinetics | Systemic drug exposure increased proportionally with the dose. | Stable systemic induction of innate and adaptive immune responses. |
| Pharmacodynamics | - Increased expression of interferon-stimulated genes (ISGs).- Increased levels of specific circulating chemokines and cytokines signaling innate immunity induction. | - Significant increases in CD8+ T cell and NK cell activation (measured by CD38+ markers) from pretreatment to end of dosing.- Well-controlled expression of ISGs without significant increases in circulating interferons.- No clinically relevant increases in the expression or circulating levels of pro-inflammatory cytokines (TNFα, IL-6, IL-1β). |
Experimental Protocols
While detailed, step-by-step protocols from the Phase 1 study are not publicly available, the following methodologies were employed:
-
Study Design: A randomized, double-blind, placebo-controlled design with single and multiple ascending dose cohorts.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points to measure the plasma concentrations of this compound and its active metabolite, PRX034, to determine parameters such as Cmax, Tmax, and AUC.
-
Pharmacodynamic Analysis:
-
Immune Cell Activation: Flow cytometry was used to assess the activation status of immune cell populations, such as CD8+ T cells and NK cells, using cell surface markers like CD38.
-
Gene Expression Analysis: The expression of interferon-stimulated genes (ISGs) in peripheral blood mononuclear cells (PBMCs) was likely measured using quantitative real-time polymerase chain reaction (qRT-PCR) or a broader transcriptomic analysis like RNA sequencing.
-
Cytokine and Chemokine Profiling: Circulating levels of cytokines and chemokines in plasma or serum were likely measured using multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISAs).
-
Experimental Workflow: Phase 1 Clinical Trial
References
Polvitolimod (PRTX007): A Novel TLR7 Agonist for Lassa Fever Antiviral Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The information presented in this document is based on publicly available data as of late 2025. The preclinical studies evaluating the direct antiviral efficacy of polvitolimod against Lassa virus are ongoing, and specific data from these studies have not yet been publicly released.
Executive Summary
Lassa fever, a viral hemorrhagic fever endemic to West Africa, poses a significant public health threat with limited therapeutic options. This compound (PRTX007), a clinical-stage, orally administered small molecule, is being developed by Primmune Therapeutics as a potential broad-spectrum antiviral agent for Lassa fever. This technical guide provides a comprehensive overview of this compound, its mechanism of action as a Toll-like receptor 7 (TLR7) agonist, the rationale for its use against Lassa virus, and its current developmental status. While direct preclinical efficacy data against Lassa virus is not yet available, this document consolidates the existing information on this compound's immunomodulatory properties and the strategic approach to its development as a Lassa fever therapeutic.
Introduction to this compound (PRTX007)
This compound is a novel, orally available, small molecule that functions as a specific agonist of Toll-like receptor 7 (TLR7)[1]. It is currently in clinical development for various infectious diseases and oncology indications[1]. Notably, the United States Defense Threat Reduction Agency (DTRA) has awarded a significant contract to Primmune Therapeutics to advance the development of this compound as a treatment for Lassa fever and other hemorrhagic fevers[2][3].
The primary mechanism of action of this compound is the activation of the innate immune system, which is the body's first line of defense against viral infections[2]. By targeting TLR7, this compound aims to induce a robust and controlled antiviral state, a promising strategy for combating viruses like Lassa that have mechanisms to evade natural immune responses.
Mechanism of Action: TLR7 Agonism
This compound's therapeutic potential stems from its specific activation of TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B lymphocytes.
Upon oral administration, this compound uniquely stimulates pDCs, leading to a systemic and coordinated immune response characterized by the production of a broad range of interferons (a "poly-IFN" response). This is a critical distinction from direct administration of a single type of interferon, as it more closely mimics a natural antiviral response.
A key feature of this compound is its ability to induce this potent interferon response without the concurrent stimulation of pro-inflammatory cytokines, such as IL-6, TNFα, or IL-1β, which are driven by the NF-κB signaling pathway. This selective activation is a significant advantage, as excessive inflammation is a known contributor to the pathology of severe Lassa fever.
The downstream effects of TLR7 activation by this compound include:
-
Induction of Interferon-Stimulated Genes (ISGs): The produced interferons signal through their receptors on various cell types to induce the expression of a wide array of ISGs, which establish an antiviral state by inhibiting viral replication at multiple stages.
-
Activation of Adaptive Immunity: this compound also bridges the innate and adaptive immune responses. The activation of pDCs leads to the maturation of other immune cells and the subsequent activation of natural killer (NK) cells and CD8+ T cells, which are crucial for clearing virally infected cells.
Signaling Pathway
Caption: this compound activates TLR7 in pDCs, leading to a MyD88-dependent signaling cascade that results in the production of Type I and III interferons and subsequent activation of innate and adaptive immunity.
Rationale for Use in Lassa Fever
The use of this compound for Lassa fever is supported by our understanding of the virus's pathogenesis and its interaction with the host immune system.
-
Lassa Virus Immune Evasion: The Lassa virus nucleoprotein (NP) has exonuclease activity that degrades viral double-stranded RNA, a key pathogen-associated molecular pattern (PAMP) that would normally trigger an interferon response. This allows the virus to replicate stealthily in the early stages of infection. By directly activating TLR7 with this compound, it may be possible to bypass this viral immune evasion mechanism and initiate a potent antiviral response.
-
Sensitivity of Lassa Virus to Interferons: In vitro studies have demonstrated that Lassa virus replication is inhibited by both Type I (alpha) and Type II (gamma) interferons. This suggests that inducing a robust endogenous interferon response with this compound could be an effective therapeutic strategy.
-
Importance of Cellular Immunity: Recovery from Lassa fever is associated with a strong T-cell mediated immune response, rather than a robust antibody response. This compound's ability to activate NK cells and CD8+ T cells could be crucial for clearing the virus.
Clinical and Preclinical Development
Phase 1 Clinical Trial in Healthy Volunteers
This compound has been evaluated in a Phase 1, randomized, double-blind, placebo-controlled study in healthy adult volunteers, with both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Key Findings:
-
Safety and Tolerability: this compound was found to be safe and well-tolerated across all tested doses, with no serious adverse events reported.
-
Pharmacokinetics: The drug exhibited a short half-life, which allows for a targeted pulse of immune activation without drug accumulation between doses.
-
Pharmacodynamics: The study demonstrated dose-dependent activation of the innate and adaptive immune systems, as evidenced by:
-
Increased expression of interferon-stimulated genes (ISGs).
-
Significant increases in the activation of CD8+ T cells and NK cells.
-
No clinically relevant increases in pro-inflammatory cytokines (TNFα, IL-6, IL-1β).
-
| Parameter | Observation in Phase 1 Study | Reference |
| Safety | Favorable safety profile, no serious adverse events | |
| Tolerability | Well-tolerated with no dose modifications or discontinuations | |
| Pharmacokinetics | Short half-life, no drug accumulation with multiple doses | |
| Immune Activation | Increased expression of interferon-stimulated genes (ISGs) | |
| Significant increase in CD8+ T-cell and NK cell activation | ||
| Inflammatory Cytokines | No clinically relevant increases in TNFα, IL-6, or IL-1β |
Preclinical Development for Lassa Fever
As part of the DTRA-funded program, Primmune Therapeutics is evaluating the efficacy of this compound in animal models of Lassa fever. The objective of this program is to establish an effective treatment method for Lassa virus in humans. The program is expected to be completed by mid-2026.
While specific protocols for the this compound Lassa fever studies are not public, preclinical evaluation of Lassa fever therapeutics typically involves the use of established animal models.
Commonly Used Animal Models for Lassa Fever:
-
Guinea Pigs: Inbred Strain 13 guinea pigs are highly susceptible to Lassa virus and develop a lethal disease that mimics many aspects of human Lassa fever. Outbred Hartley guinea pigs can also be used, sometimes with a guinea pig-adapted virus strain to ensure lethality.
-
Non-Human Primates (NHPs): Cynomolgus and rhesus macaques are considered the gold standard for late-stage preclinical evaluation of Lassa fever countermeasures, as the disease progression in these models closely resembles severe human Lassa fever.
Typical Experimental Endpoints:
-
Survival/Mortality rates
-
Clinical signs of disease (fever, weight loss, etc.)
-
Viremia (viral load in the blood)
-
Viral burden in key organs
-
Biomarkers of immune activation and inflammation
Experimental Workflow
Caption: A potential workflow for evaluating this compound's efficacy in a lethal animal model of Lassa fever, from animal selection to data analysis.
Conclusion and Future Directions
This compound represents a promising host-directed immunotherapy for Lassa fever. Its unique mechanism of action—stimulating a broad and controlled interferon response without inducing significant inflammation—addresses key aspects of Lassa virus pathogenesis. The favorable safety and immunomodulatory profile demonstrated in Phase 1 clinical trials, combined with the significant investment from DTRA, positions this compound as a leading candidate for a novel Lassa fever therapeutic.
The forthcoming results from the preclinical animal studies will be critical in determining the direct antiviral efficacy of this compound against Lassa virus and will inform the design of future clinical trials in human patients. If successful, this oral therapeutic could become a vital tool for managing Lassa fever outbreaks and reducing the morbidity and mortality associated with this devastating disease.
References
- 1. PRTX-007 by Primmune Therapeutics for Coronavirus Disease 2019 (COVID-19): Likelihood of Approval [pharmaceutical-technology.com]
- 2. primmunerx.com [primmunerx.com]
- 3. Primmune Therapeutics Secures $22.5 Million Contract from Defense Threat Reduction Agency (DTRA) to Advance PRTX007 for Treatment of Lassa Fever - Bioqube [bioqubeventures.com]
Preclinical Profile of Polvitolimod (PRTX007): A Novel TLR7 Agonist for Immuno-Oncology and Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polvitolimod (PRTX007) is a clinical-stage, orally administered small molecule prodrug of the potent and selective Toll-like receptor 7 (TLR7) agonist, PRX034. Developed by Primmune Therapeutics, PRTX007 is engineered to activate the innate and adaptive immune systems, offering a promising therapeutic approach for a range of viral diseases and cancers. Preclinical data indicate that PRTX007 stimulates a robust and targeted immune response, characterized by the induction of type I interferons (IFNs) without the concomitant release of pro-inflammatory cytokines, a common limitation of other TLR7 agonists. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and what is publicly known about its pharmacokinetic and safety profiles.
Mechanism of Action: Targeted Innate Immune Activation
This compound's active metabolite, PRX034, selectively activates TLR7, a key pattern recognition receptor of the innate immune system that recognizes single-stranded viral RNA. Upon activation, TLR7 initiates a signaling cascade that leads to the production of type I interferons and other antiviral molecules. A key differentiating feature of PRTX007 is its preferential activation of the Interferon Regulatory Factor 7 (IRF-7) pathway over the Nuclear Factor-kappa B (NF-κB) pathway.[1] This targeted activation leads to a robust poly-interferon response, crucial for antiviral and anti-tumor immunity, while minimizing the production of pro-inflammatory cytokines such as IL-6, TNFα, and IL-1β, which are associated with systemic inflammation and dose-limiting toxicities.[1][2][3]
The primary target cells for PRTX007 are plasmacytoid dendritic cells (pDCs), which are potent producers of type I IFNs. Activated pDCs orchestrate a downstream immune response involving the activation and proliferation of natural killer (NK) cells and CD8+ T cells, key effectors in antiviral and anti-tumor immunity.[1]
Signaling Pathway of PRTX007 (via PRX034)
Caption: this compound (PRTX007) Signaling Pathway.
Preclinical Efficacy
In Vitro Antiviral Activity
The active metabolite of this compound, PRX034, has demonstrated broad-spectrum antiviral activity against a panel of RNA viruses in cellular models. The mechanism of this activity is attributed to the induction of a robust interferon response in human peripheral blood mononuclear cells (hPBMCs).
Table 1: In Vitro Antiviral Activity of PRX034 (Active Metabolite of PRTX007)
| Virus | Cell Line | EC50 of Conditioned Media (IFNα2a pg/mL) |
| SARS-CoV-2 | Vero E6 | 41.5 |
| Coronavirus 229E | Not Specified | <3 |
| Influenza H1N1 | Not Specified | 2.9 |
| RSV A2 | HEp-2 | 121 |
| Rhinovirus-14 | Not Specified | 57.3 |
| HCV 1b Replicon | Not Specified | <0.03 |
| Dengue Serotype 2 | Not Specified | <3 |
| Zika PRVABC 59 | Not Specified | 0.5 |
Data sourced from Primmune Therapeutics presentations. The EC50 values represent the concentration of IFNα2a in conditioned media from PRX034-treated hPBMCs required to inhibit viral replication by 50%.
In Vivo Antiviral Efficacy: Murine RSV Model
This compound has shown antiviral activity in a murine model of Respiratory Syncytial Virus (RSV) infection. Administration of a mouse-compatible surrogate prodrug, PRX118, resulted in a significant reduction in lung viral titers.
Table 2: In Vivo Antiviral Activity of PRTX007 Surrogate in a Murine RSV Model
| Treatment Group | Time Post-Infection | Mean Lung Viral Titer (PFU/g) | Log Reduction vs. Vehicle |
| Vehicle (Control) | 48h | 1.40 x 10³ | - |
| PRX118 (q24h) | 48h | 6.06 x 10¹ | 1.36 |
| PRX118 (q12h) | 48h | 6.29 x 10⁰ | 2.35 |
| Vehicle (Control) | 96h | 1.20 x 10³ | - |
| PRX118 (q24h) | 96h | 1.00 x 10² | 1.08 |
| PRX118 (q12h) | 96h | 2.50 x 10¹ | 1.68 |
Data adapted from a Primmune Therapeutics presentation. PFU = Plaque-Forming Units.
Importantly, no evidence of adverse effects was observed with the treatment in this model.
In Vivo Anti-Tumor Efficacy: Syngeneic Mouse Model
In a CT26 syngeneic rodent tumor model, a mouse-compatible surrogate of PRTX007 demonstrated efficacy and safety, and compatibility with immune checkpoint inhibitors. While specific quantitative data on tumor growth inhibition is not publicly available, these findings support the rationale for developing PRTX007 in combination with other immunotherapies for cancer.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not extensively available in the public domain. The following are high-level descriptions based on the available information.
In Vitro Antiviral Assays
A general workflow for the in vitro antiviral assays can be inferred from the available data.
Caption: Generalized workflow for in vitro antiviral assays.
Murine RSV Model Study Design
The in vivo efficacy was evaluated using a murine model of RSV infection.
Caption: High-level experimental design for the murine RSV model.
Preclinical Pharmacokinetics and Toxicology
Detailed quantitative data from preclinical pharmacokinetic and toxicology studies are not publicly available. The information provided in press releases and presentations is largely qualitative.
Pharmacokinetics
-
Oral Bioavailability: PRTX007 is an orally administered prodrug designed for efficient systemic delivery of the active agonist, PRX034.
-
Dose-Proportional Exposure: In a Phase 1 study in healthy volunteers, exposure to PRTX007 and PRX034 increased proportionally with the dose.
-
Non-Human Primate Studies: Repeat-dose studies in cynomolgus monkeys have been conducted, and it was noted that a stable immune response was maintained with every-other-day (QOD) dosing without signs of immune exhaustion. Specific pharmacokinetic parameters from these studies are not available.
Toxicology
Comprehensive preclinical toxicology data from GLP-compliant studies are not available in the public domain. However, the following qualitative safety findings have been consistently reported:
-
Favorable Safety Profile: Across preclinical and Phase 1 clinical studies, PRTX007 has demonstrated a favorable safety profile.
-
Lack of Pro-inflammatory Cytokine Induction: A key safety feature of PRTX007 is its ability to stimulate an interferon response without inducing the production of pro-inflammatory cytokines like IL-6, TNFα, and IL-1β. This is a significant advantage over earlier generation TLR7 agonists.
-
Well-Tolerated in Animal Models: No adverse effects were reported in the murine RSV model. Repeat-dose studies in primates also indicated good tolerability.
Conclusion
This compound (PRTX007) is a promising immuno-oncology and antiviral candidate with a well-defined and differentiated mechanism of action. Preclinical studies have demonstrated its ability to induce a targeted and robust innate and adaptive immune response, leading to broad-spectrum antiviral activity and potential for anti-tumor efficacy. The preferential activation of the IRF-7 pathway and the resulting lack of pro-inflammatory cytokine induction suggest a favorable safety profile.
While the publicly available preclinical data provides a strong rationale for the clinical development of this compound, a more detailed disclosure of quantitative pharmacokinetic, pharmacodynamic, and toxicology data from IND-enabling studies would be beneficial for a comprehensive assessment by the scientific community. The ongoing and planned clinical trials will be crucial in further elucidating the therapeutic potential of this novel TLR7 agonist.
References
Polvitolimod's Role in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polvitolimod, also known as tilsotolimod (IMO-2125), is a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist. It is designed to stimulate the innate and adaptive immune systems to recognize and attack cancer cells. This technical guide provides an in-depth overview of the mechanism by which this compound promotes T-cell activation, supported by data from preclinical and clinical studies, including the ILLUMINATE trials.
Core Mechanism of Action: TLR9-Mediated Immune Activation
This compound's primary mechanism of action is the activation of TLR9, a pattern recognition receptor predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1] This engagement initiates a signaling cascade that bridges the innate and adaptive immune responses, ultimately leading to robust T-cell activation and anti-tumor immunity.
The signaling pathway is initiated when this compound is recognized by TLR9 within the endosomes of pDCs. This binding event triggers the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein, leading to the formation of a complex with IRAK4, IRAK1, and TRAF6. This cascade culminates in the activation of interferon regulatory factor 7 (IRF7), which translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).
The secreted Type I IFNs play a crucial role in the subsequent activation of the adaptive immune system. They promote the maturation of dendritic cells (DCs), enhancing their ability to process and present tumor antigens to naive T-cells. Mature DCs upregulate the expression of co-stimulatory molecules (CD80/CD86) and MHC class I and II molecules, providing the necessary signals for T-cell priming and activation. Furthermore, the activation of pDCs leads to the production of other pro-inflammatory cytokines and chemokines that attract immune cells to the tumor microenvironment.
Signaling Pathway Diagram
Quantitative Data from Clinical Trials
The ILLUMINATE series of clinical trials have provided valuable insights into the immunological effects of this compound, both as a monotherapy and in combination with other immunotherapies. While comprehensive quantitative data is embedded within larger datasets, the following tables summarize the key findings related to T-cell activation.
Table 1: Immunological Changes in the Tumor Microenvironment (ILLUMINATE-101)
| Parameter | Observation | Method of Analysis |
| Gene Expression | Upregulation of Type I IFN pathway signature genes | NanoString |
| Upregulation of IFNγ expression | NanoString | |
| Upregulation of MHC class I/II genes | NanoString | |
| Upregulation of immune checkpoint genes (e.g., PD-1, LAG3) | NanoString | |
| Cellular Infiltrate | Increased CD8+ T-cell proliferation | Immunohistochemistry (IHC) |
| Dendritic cell maturation | Flow Cytometry |
Data is derived from tumor biopsies taken 24 hours after treatment with this compound.
Table 2: T-Cell Responses in Peripheral Blood and Tumor (ILLUMINATE-204)
| Parameter | Observation | Location |
| T-Cell Clonality | Expansion of shared CD8+ T-cell clones | Tumor Biopsies (Injected and Non-injected) |
| T-Cell Activation | Increased activation of T-cells | Peripheral Blood |
Observations from patients treated with this compound in combination with ipilimumab.
Experimental Protocols
The following sections outline the general methodologies used to assess the immunological effects of this compound in clinical trials.
Flow Cytometry for T-Cell Phenotyping and Activation
Objective: To quantify the frequency and activation status of T-cell subsets in peripheral blood and tumor biopsies.
Protocol:
-
Sample Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Tumor biopsies are mechanically and enzymatically digested to obtain a single-cell suspension.
-
-
Antibody Staining:
-
Cells are incubated with a cocktail of fluorescently-labeled monoclonal antibodies targeting surface markers of T-cells (e.g., CD3, CD4, CD8), and activation markers (e.g., CD69, HLA-DR, PD-1).
-
For intracellular cytokine staining (e.g., IFN-γ, TNF-α), cells are stimulated ex vivo with antigens or mitogens in the presence of a protein transport inhibitor (e.g., Brefeldin A) prior to surface staining, followed by fixation, permeabilization, and intracellular antibody staining.
-
-
Data Acquisition:
-
Stained cells are analyzed on a multi-color flow cytometer.
-
-
Data Analysis:
-
Gating strategies are applied to identify specific T-cell populations and quantify the expression of activation markers.
-
NanoString nCounter Analysis for Gene Expression Profiling
Objective: To measure the expression levels of a panel of immune-related genes in tumor biopsies.
Protocol:
-
RNA Extraction:
-
Total RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh biopsies.
-
-
Hybridization:
-
RNA is hybridized with a gene-specific CodeSet containing reporter and capture probes.
-
-
Sample Processing:
-
The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes.
-
-
Data Acquisition:
-
The nCounter Digital Analyzer counts the individual fluorescent barcodes corresponding to each target gene.
-
-
Data Analysis:
-
Gene expression data is normalized and analyzed to identify differentially expressed genes between baseline and post-treatment samples.
-
Experimental Workflow Diagram
Conclusion
This compound represents a promising immunotherapeutic agent that effectively activates the T-cell response against tumors through the TLR9 pathway. By stimulating a robust Type I IFN response and promoting dendritic cell maturation, this compound facilitates the priming and activation of cytotoxic T-lymphocytes. The data from the ILLUMINATE trials demonstrate the on-target immunological effects of this compound, supporting its further development in combination with other cancer therapies to enhance anti-tumor immunity. This guide provides a foundational understanding of the technical aspects of this compound's role in T-cell activation for professionals in the field of cancer immunotherapy.
References
Polvitolimod: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Polvitolimod (also known as lefitolimod or MGN1703) is a synthetic Toll-like receptor 9 (TLR9) agonist that has emerged as a promising immunotherapeutic agent. By activating TLR9, this compound stimulates a cascade of innate and adaptive immune responses, leading to a significant remodeling of the tumor microenvironment (TME). This guide provides an in-depth technical overview of this compound's mechanism of action and its multifaceted impact on the TME, supported by preclinical and clinical data. It details the quantitative changes in immune cell infiltration, the shift in macrophage polarization, and the underlying signaling pathways. Furthermore, this document outlines the key experimental protocols used to elucidate these effects, offering a valuable resource for researchers and drug development professionals in the field of immuno-oncology.
Introduction to this compound and its Mechanism of Action
This compound is a covalently closed, dumbbell-shaped DNA molecule that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1] TLR9 is an endosomal receptor primarily expressed by immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[2] Its natural ligands are unmethylated CpG dinucleotides found in bacterial and viral DNA. By mimicking these pathogen-associated molecular patterns, this compound triggers a powerful innate immune response.
The activation of TLR9 by this compound initiates a signaling cascade that is primarily mediated by the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3][4] This leads to the activation of two major downstream pathways:
-
Interferon Regulatory Factor 7 (IRF7) Pathway: In pDCs, the TLR9-MyD88 complex activates IRF7, leading to the robust production and secretion of Type I interferons (IFN-α/β).[4]
-
Nuclear Factor-kappa B (NF-κB) Pathway: In other TLR9-expressing cells like macrophages and B cells, the signaling cascade activates NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.
This dual activation of IRF7 and NF-κB pathways orchestrates a broad-based immune response that is critical for reshaping the immunosuppressive TME into an immune-supportive one.
Impact of this compound on the Tumor Microenvironment
Preclinical and clinical studies have demonstrated that this compound monotherapy and combination therapies can significantly alter the composition and function of the TME, effectively turning "cold" tumors into "hot," immune-infiltrated tumors.
Enhanced Infiltration and Activation of Cytotoxic T Lymphocytes
A hallmark of this compound's activity is its ability to increase the infiltration and activation of CD8+ cytotoxic T lymphocytes (CTLs) within the tumor. Preclinical studies in the CT26 colon carcinoma model have shown a significant increase in tumor-infiltrating CD8+ T cells following intratumoral administration of this compound. These infiltrating T cells also exhibit an activated phenotype, with increased expression of the cytolytic effector molecule Granzyme B.
Clinical data from a Phase I trial (NCT0266877) of this compound in combination with the immune checkpoint inhibitor ipilimumab in patients with advanced solid tumors also showed an increase in intratumoral CD8+ T-cell frequency in paired biopsy samples.
Repolarization of Tumor-Associated Macrophages (TAMs)
The TME is often characterized by a high abundance of M2-polarized tumor-associated macrophages (TAMs), which promote tumor growth and suppress anti-tumor immunity. This compound has been shown to shift the balance from the pro-tumoral M2 phenotype towards the anti-tumoral M1 phenotype. In the CT26 model, treatment with this compound led to an increase in M1 macrophages and a decrease in M2 macrophages within the TME.
Quantitative Data on TME Modulation
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of this compound on the tumor microenvironment.
Table 1: Effect of this compound on Tumor-Infiltrating T Cells in the CT26 Murine Colon Carcinoma Model
| Parameter | Treatment Group | Observation | Reference |
| CD8+ T Cell Infiltration | This compound | Increased infiltration into the tumor center | |
| Activated CD8+ T Cells (Granzyme B+) | This compound | Upregulation of Granzyme B | |
| Ratio of Activated CD8+ T Cells to Regulatory T Cells | This compound | Increased ratio |
Table 2: Effect of this compound on Macrophage Polarization in the CT26 Murine Colon Carcinoma Model
| Parameter | Treatment Group | Observation | Reference |
| M1 Macrophages | This compound | Increase in M1 macrophage population | |
| M2 Macrophages | This compound | Decrease in M2 macrophage population | |
| M1/M2 Macrophage Ratio | This compound | Increased ratio, correlating with lower tumor volume |
Signaling Pathways and Experimental Workflows
This compound-Induced TLR9 Signaling Pathway
The diagram below illustrates the key steps in the TLR9 signaling cascade initiated by this compound.
Caption: this compound-induced TLR9 signaling pathway.
Experimental Workflow for TME Analysis
The following diagram outlines a typical experimental workflow for analyzing the impact of this compound on the tumor microenvironment in a preclinical model.
Caption: Experimental workflow for TME analysis.
Detailed Experimental Protocols
Flow Cytometry for Immune Cell Phenotyping in Tumors
This protocol provides a general framework for the analysis of tumor-infiltrating immune cells. Specific antibody panels and instrument settings should be optimized for each experiment.
1. Single-Cell Suspension Preparation:
- Excise tumors and place them in ice-cold RPMI medium.
- Mince the tumors into small pieces using a sterile scalpel.
- Digest the tissue with a cocktail of enzymes (e.g., collagenase D, DNase I) in RPMI for 30-60 minutes at 37°C with gentle agitation.
- Neutralize the enzymatic digestion with RPMI containing 10% FBS.
- Pass the cell suspension through a 70 µm cell strainer to remove debris.
- Lyse red blood cells using an ACK lysis buffer.
- Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
2. Staining:
- Resuspend the cells in FACS buffer and count them.
- Block Fc receptors with an anti-CD16/CD32 antibody to reduce non-specific binding.
- Incubate the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers for T cells (e.g., CD3, CD4, CD8), macrophages (e.g., F4/80, CD11b, MHC-II, CD86 for M1; CD206 for M2), and other immune cells of interest.
- For intracellular staining (e.g., Granzyme B, FoxP3), fix and permeabilize the cells using a commercially available kit after surface staining.
- Wash the cells and resuspend them in FACS buffer.
3. Data Acquisition and Analysis:
- Acquire the data on a flow cytometer.
- Perform compensation to correct for spectral overlap between fluorochromes.
- Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific immune cell populations and quantify their frequencies and marker expression levels.
Immunohistochemistry for CD8+ T Cell Localization
This protocol describes the general steps for staining CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
1. Deparaffinization and Rehydration:
- Deparaffinize the FFPE tissue sections in xylene.
- Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%) to water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating them in a pressure cooker, steamer, or water bath.
3. Staining:
- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
- Block non-specific protein binding with a blocking serum (e.g., normal goat serum).
- Incubate the sections with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8) overnight at 4°C.
- Wash the slides with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP).
- Wash the slides.
- Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
- Counterstain the nuclei with hematoxylin.
4. Dehydration and Mounting:
- Dehydrate the sections through a graded series of ethanol and clear in xylene.
- Mount the coverslips using a permanent mounting medium.
5. Image Analysis:
- Acquire images of the stained sections using a brightfield microscope.
- Quantify the number and density of CD8+ T cells in different tumor regions (e.g., tumor center vs. invasive margin) using image analysis software.
Conclusion
This compound represents a potent immunomodulatory agent with a well-defined mechanism of action centered on the activation of TLR9. Its ability to drive the infiltration and activation of cytotoxic T cells and to repolarize tumor-associated macrophages from a pro-tumoral to an anti-tumoral phenotype underscores its potential to overcome the immunosuppressive nature of the tumor microenvironment. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors, to improve clinical outcomes for cancer patients. The continued investigation into the nuanced effects of this compound on the TME will be crucial in optimizing its therapeutic application.
References
- 1. Immunotherapeutic maintenance treatment with toll-like receptor 9 agonist lefitolimod in patients with extensive-stage small-cell lung cancer: results from the exploratory, controlled, randomized, international phase II IMPULSE study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Polvitolimod: A Technical Overview of a Novel TLR7 Agonist for Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polvitolimod (also known as PRTX007) is a clinical-stage, orally administered small molecule being investigated for its potential in treating infectious diseases and cancer. Developed by Primmune Therapeutics, this compound is a Toll-like receptor 7 (TLR7) agonist.[1] It is designed to stimulate the innate immune system in a controlled manner, offering a promising new approach to immunotherapy.[2] This technical guide provides a comprehensive overview of the early research on this compound, focusing on its mechanism of action, preclinical data, and the methodologies used in its initial evaluation.
Mechanism of Action: A Differentiated TLR7 Agonist
This compound functions by activating TLR7, a key receptor in the innate immune system primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[3] Upon activation, TLR7 triggers a signaling cascade that typically leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
However, this compound exhibits a unique and differentiated mechanism of action. It selectively stimulates pDCs to produce a robust and sustained "poly-interferon" response, while notably avoiding the significant induction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5] This is a critical distinction from other TLR7 agonists, as it suggests the potential for a favorable safety profile by minimizing the risk of systemic inflammatory side effects. The mechanism is believed to involve the paracrine transfer of interferons from activated pDCs directly to target cells.
This targeted interferon-centric stimulation of the innate immune system is expected to lead to the downstream activation of the adaptive immune system, including the activation of CD8+ T cells and Natural Killer (NK) cells, which are crucial for clearing viral infections and eliminating malignant cells.
Signaling Pathway of this compound
This compound, upon entering the endosome of a plasmacytoid dendritic cell (pDC), binds to and activates Toll-like receptor 7 (TLR7). This activation initiates a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88) and interleukin-1 receptor-associated kinase (IRAK) complex. This leads to the phosphorylation and activation of Interferon Regulatory Factor 7 (IRF7). Activated IRF7 then translocates to the nucleus, where it induces the transcription of a broad range of type I and type III interferon genes, resulting in a "poly-interferon" response. A key feature of this compound's action is that this pathway is activated without significant downstream activation of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines like TNFα and IL-6.
Caption: this compound's selective activation of the TLR7-IRF7 axis.
Preclinical and Early Clinical Data
Early research on this compound has focused on its in vitro antiviral activity, preclinical animal models, and a Phase 1 clinical trial in healthy volunteers.
In Vitro Antiviral Activity
In vitro studies have demonstrated that this compound exhibits broad-spectrum antiviral activity against a range of RNA viruses. This activity is mediated by the induction of a TLR7-dependent immune response. In cellular models, this compound has shown efficacy against Respiratory Syncytial Virus (RSV), SARS-CoV-2, and seven other RNA viruses, including Coronavirus 229E, Influenza H1N1, Rhinovirus-14, Hepatitis C virus (HCV) 1b Replicon, Dengue Serotype 2, and Zika virus.
Table 1: Summary of In Vitro Antiviral Activity of this compound (PRTX007)
| Virus | Model System | Outcome | Reference |
|---|---|---|---|
| Respiratory Syncytial Virus (RSV) | Cellular Models | Antiviral activity demonstrated | |
| SARS-CoV-2 | Cellular Models | Antiviral activity demonstrated | |
| Coronavirus 229E | Cellular Models | Antiviral activity demonstrated | |
| Influenza H1N1 | Cellular Models | Antiviral activity demonstrated | |
| Rhinovirus-14 | Cellular Models | Antiviral activity demonstrated | |
| Hepatitis C Virus (HCV) 1b Replicon | Cellular Models | Antiviral activity demonstrated | |
| Dengue Serotype 2 | Cellular Models | Antiviral activity demonstrated |
| Zika Virus (PRVABC 59) | Cellular Models | Antiviral activity demonstrated | |
Preclinical Animal Models
Preclinical studies in murine models have corroborated the in vitro findings. In a murine model of RSV infection, administration of this compound resulted in antiviral activity without evidence of toxicity or adverse effects. These in vivo studies support the potential of this compound as a therapeutic agent for acute viral infections.
Phase 1 Clinical Trial in Healthy Volunteers
A first-in-human, Phase 1, single-center, prospective, randomized, double-blind, placebo-controlled study was conducted with both single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts of orally administered this compound in healthy adult volunteers.
The key findings from this study include:
-
Favorable Safety Profile: this compound was well-tolerated in all analyzed cohorts, with no serious adverse events reported. The majority of adverse events were mild and not related to the dose.
-
Pharmacokinetics: Oral administration of the prodrug this compound (PRTX007) resulted in rapid absorption and conversion to its active TLR7 agonist metabolite, PRX034.
-
Pharmacodynamics:
-
Controlled Immune Induction: this compound demonstrated a dose- and exposure-dependent TLR7-mediated immune response.
-
Interferon-Stimulated Gene (ISG) Expression: Well-controlled expression of ISGs was observed, independent of the dose, without significant increases in circulating interferons.
-
Lack of Pro-inflammatory Cytokines: Crucially, there was no increase in the expression or circulating levels of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.
-
Activation of Adaptive Immunity: Every other day (QOD) dosing led to stable systemic induction of innate and adaptive immune responses, with significant increases in the activation of CD8+ T cells and NK cells (as measured by CD38+ markers) from pretreatment to the end of dosing.
-
Table 2: Summary of Phase 1 Clinical Trial Results for this compound (PRTX007) in Healthy Volunteers
| Parameter | Finding | Reference |
|---|---|---|
| Safety | Well-tolerated, no serious adverse events, most adverse events mild and not dose-related. | |
| Pharmacokinetics | Rapid absorption and conversion of prodrug PRTX007 to active agonist PRX034. | |
| Immune Response | Dose- and exposure-dependent TLR7-mediated immune induction. | |
| Interferon Signature | Well-controlled expression of interferon-stimulated genes (ISGs). | |
| Pro-inflammatory Cytokines | No significant increase in circulating TNFα, IL-6, or IL-1β. |
| Adaptive Immunity | Significant increase in CD8+ T cell and NK cell activation (CD38+ markers). | |
Experimental Protocols
Detailed experimental protocols for the early research on this compound are proprietary to Primmune Therapeutics. However, based on the published information and standard methodologies for evaluating TLR7 agonists, the following sections outline the likely experimental approaches.
In Vitro Antiviral Activity Assay
This protocol describes a general method for assessing the in vitro antiviral efficacy of a compound like this compound.
-
Cell Culture: Appropriate host cells for the target virus (e.g., Vero E6 for SARS-CoV-2, HEp-2 for RSV) are cultured in suitable media and conditions.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Infection: Cells are pre-treated with varying concentrations of this compound or a vehicle control for a specified period before being infected with a known titer of the virus.
-
Incubation: The infected cells are incubated for a period sufficient for viral replication and cytopathic effect (CPE) to become apparent.
-
Quantification of Antiviral Activity:
-
CPE Reduction Assay: The extent of virus-induced CPE is visually scored or quantified using a crystal violet staining method.
-
Plaque Reduction Assay: The number of viral plaques is counted to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).
-
Viral Yield Reduction Assay: The amount of infectious virus in the supernatant is quantified by titration on fresh cells.
-
qRT-PCR: Viral RNA levels in the cell lysate or supernatant are quantified to determine the effect of the compound on viral replication.
-
Measurement of Interferon-Stimulated Gene (ISG) Expression
This protocol outlines a general method for quantifying the induction of ISGs in response to this compound treatment.
-
Cell Treatment: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., pDCs) are treated with this compound at various concentrations and time points.
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific ISGs (e.g., ISG15, MX1, OAS1) are quantified using specific primers and probes. Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: The fold change in gene expression relative to untreated controls is calculated using the delta-delta Ct method.
Flow Cytometry for Immune Cell Activation
This protocol describes a general method for assessing the activation of CD8+ T cells and NK cells using flow cytometry.
-
Cell Stimulation: Whole blood or isolated PBMCs from healthy volunteers in the Phase 1 trial are analyzed at baseline and after treatment with this compound.
-
Surface Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD3, CD8 for cytotoxic T cells; CD3, CD56 for NK cells) and activation markers (e.g., CD38, HLA-DR, CD69).
-
Intracellular Staining (Optional): For markers of degranulation (e.g., CD107a) or cytokine production (e.g., IFN-γ, TNF-α), cells are fixed, permeabilized, and stained with antibodies against these intracellular proteins.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage of activated cells (e.g., CD8+CD38+ T cells) within the parent population is determined using appropriate gating strategies.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical and early clinical evaluation of an immunomodulatory compound like this compound.
Caption: A streamlined workflow for immunomodulator drug development.
Conclusion
Early research on this compound (PRTX007) has established it as a promising and differentiated oral TLR7 agonist. Its unique ability to induce a robust poly-interferon response without significant pro-inflammatory cytokine production suggests a favorable therapeutic window. Preclinical data have demonstrated broad-spectrum antiviral activity, and a Phase 1 clinical trial in healthy volunteers has confirmed its safety, tolerability, and intended immunomodulatory effects, including the activation of key antiviral effector cells. Further clinical development is underway to evaluate the efficacy of this compound in patients with infectious diseases and cancer. The data gathered to date strongly support its potential as a novel and well-tolerated immunotherapy.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. s24.q4cdn.com [s24.q4cdn.com]
- 3. primmunerx.com [primmunerx.com]
- 4. Primmune Therapeutics to Present New Clinical Data from Phase 1 Study Evaluating PRTX007 at the 2023 American Association for Cancer Research (AACR) Annual Meeting - Bioqube [bioqubeventures.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Polvitolimod
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polvitolimod is a synthetic Toll-like receptor 9 (TLR9) agonist investigated for its potential in cancer and infectious disease treatment.[1][2] As a TLR9 agonist, this compound activates the innate and adaptive immune systems by mimicking the effects of microbial DNA.[2][3] TLR9 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells.[2] Upon activation, TLR9 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other cytokines, promoting the maturation of antigen-presenting cells and subsequent activation of T cells. This document provides detailed protocols for in vitro assays to characterize the immuno-stimulatory activity of this compound.
Data Presentation
The following tables present hypothetical quantitative data for this compound to serve as an example for data presentation. Actual results will vary based on experimental conditions.
Table 1: Potency of this compound in TLR9-Expressing Reporter Cells
| Compound | Target | Assay Type | Cell Line | EC50 (nM) |
| This compound | TLR9 | SEAP Reporter | HEK-Blue™ hTLR9 | 150 |
| Control Agonist (CpG ODN 2006) | TLR9 | SEAP Reporter | HEK-Blue™ hTLR9 | 100 |
Table 2: Cytokine Production Profile in Human PBMCs following this compound Treatment
| Treatment | Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | < 20 | < 10 | < 15 |
| This compound | 1 | 500 | 250 | 150 |
| This compound | 5 | 2500 | 1200 | 800 |
| This compound | 10 | 5000 | 2800 | 1500 |
| LPS (Positive Control) | 1 µg/mL | < 20 | 4000 | 3000 |
Experimental Protocols
TLR9 Activation Reporter Assay
This assay quantifies the ability of this compound to activate the TLR9 signaling pathway in a reporter cell line.
Materials:
-
HEK-Blue™ hTLR9 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
Control TLR9 agonist (e.g., CpG ODN 2006)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Culture HEK-Blue™ hTLR9 cells according to the supplier's instructions.
-
Prepare a cell suspension of 280,000 cells/mL in HEK-Blue™ Detection medium.
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound and the control agonist in PBS.
-
Add 20 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 value by plotting the OD values against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Cytokine Production Assay in Human PBMCs
This protocol details the measurement of cytokine release from human peripheral blood mononuclear cells (PBMCs) upon stimulation with this compound.
Materials:
-
Cryopreserved human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) as a positive control for TNF-α and IL-6
-
96-well round-bottom cell culture plates
-
ELISA kits for IFN-α, TNF-α, and IL-6
Procedure:
-
Thaw cryopreserved PBMCs and resuspend them in complete RPMI-1640 medium.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Prepare dilutions of this compound and LPS in complete RPMI-1640 medium.
-
Add 20 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Centrifuge the plate at 1200 rpm for 10 minutes.
-
Collect the supernatant and store it at -80°C until analysis.
-
Quantify the concentration of IFN-α, TNF-α, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
T Cell Activation Assay
This assay assesses the indirect effect of this compound on T cell activation through the stimulation of antigen-presenting cells (APCs) within a PBMC population.
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
This compound
-
Anti-CD3/CD28 antibodies for positive control T cell stimulation
-
Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69
-
CellTrace™ Violet (CTV) dye for proliferation analysis
-
96-well U-bottom cell culture plates
-
Flow cytometer
Procedure:
-
Isolate and label PBMCs with CTV dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well U-bottom plate.
-
Add this compound or control stimuli to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Harvest the cells and stain them with fluorescently labeled antibodies against T cell surface markers (CD3, CD4, CD8) and activation markers (CD25, CD69).
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of activated (CD25+ or CD69+) CD4+ and CD8+ T cells and the degree of proliferation based on CTV dilution.
Visualizations
Caption: this compound TLR9 signaling pathway.
Caption: General in vitro assay workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tilsotolimod exploits the TLR9 pathway to promote antigen presentation and Type 1 IFN signaling in solid tumors, A Multicenter International Phase I/II trial (ILLUMINATE-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Surface toll-like receptor 9 on immune cells and its immunomodulatory effect [frontiersin.org]
Application Notes and Protocols for In Vivo Mouse Models in Polvitolimod (using Cavrotolimod as a representative TLR9 agonist) Studies
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Polvitolimod" did not yield specific results for a drug with that name. Therefore, these application notes and protocols have been developed using Cavrotolimod (formerly AST-008) , a well-characterized Toll-like Receptor 9 (TLR9) agonist, as a representative molecule. The principles and methodologies described herein are broadly applicable to the preclinical in vivo evaluation of novel TLR9 agonists.
Introduction
Cavrotolimod is an immunostimulatory spherical nucleic acid (SNA) that acts as a potent agonist for Toll-like receptor 9 (TLR9).[1][2] TLR9 is an endosomal receptor primarily expressed by immune cells such as B lymphocytes and plasmacytoid dendritic cells (pDCs).[1] Activation of TLR9 by synthetic CpG oligonucleotides, like those on Cavrotolimod, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, maturation of antigen-presenting cells, and the induction of a robust T-helper 1 (Th1)-polarized adaptive immune response.[1][3] This mechanism of action makes TLR9 agonists like Cavrotolimod promising candidates for cancer immunotherapy, particularly in combination with other therapeutic modalities like immune checkpoint inhibitors.
These application notes provide a comprehensive overview of the use of Cavrotolimod in syngeneic mouse models of cancer, including detailed experimental protocols, data presentation, and visualization of key biological pathways and workflows.
Mechanism of Action and Signaling Pathway
Upon administration, Cavrotolimod is taken up by TLR9-expressing immune cells into the endosome. The CpG motifs of Cavrotolimod then bind to and activate TLR9, initiating a MyD88-dependent signaling pathway. This cascade results in the activation of transcription factors, including NF-κB and IRF7, leading to the transcription and secretion of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines (e.g., IL-12, TNF-α). This cytokine milieu promotes the maturation and activation of dendritic cells, enhances antigen presentation, and drives the differentiation of naive T cells into cytotoxic T lymphocytes (CTLs) and Th1 cells, ultimately leading to a potent anti-tumor immune response.
References
Application Notes and Protocols: Polvitolimod Administration in the CT-26 Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polvitolimod, a Toll-like receptor 9 (TLR9) agonist, is a synthetic oligodeoxynucleotide containing unmethylated CpG motifs. It is a potent immunomodulatory agent that activates the innate and adaptive immune systems, leading to anti-tumor effects. The CT-26 (Colon Tumor 26) syngeneic mouse model is a widely used preclinical platform for studying colorectal cancer and evaluating novel immunotherapies. This document provides detailed application notes and protocols for the administration of this compound in the CT-26 tumor model, based on preclinical research findings.
Mechanism of Action: TLR9 Agonism
This compound exerts its anti-tumor effects by mimicking bacterial DNA and activating TLR9, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines. This, in turn, promotes the maturation of dendritic cells, enhances antigen presentation, and stimulates the proliferation and cytotoxic activity of natural killer (NK) cells and tumor-specific CD8+ T cells. The influx of these effector cells into the tumor microenvironment contributes to tumor cell killing and the development of systemic anti-tumor immunity.
Caption: TLR9 signaling pathway activated by this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: CT-26.WT murine colon carcinoma cells (ATCC CRL-2638).
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
This compound (CpG-ODN): Sequence and formulation as per manufacturer's instructions or literature (e.g., ODN 1826).
-
Vehicle Control: Sterile phosphate-buffered saline (PBS) or a non-stimulatory control oligonucleotide (e.g., CTRL-ODN).
-
Cell Culture Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Anesthesia: Isoflurane or other appropriate anesthetic for animal procedures.
-
Calipers: For tumor volume measurement.
-
Syringes and Needles: Appropriate for subcutaneous and intratumoral injections.
Experimental Workflow: Tumor Growth Inhibition Study
Caption: General workflow for a CT-26 tumor model study.
Detailed Protocol: Intratumoral Administration for Tumor Growth Inhibition
-
CT-26 Cell Culture and Implantation:
-
Culture CT-26 cells in complete media until they reach 80-90% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to grow until they reach a palpable size (e.g., approximately 50-100 mm³).
-
Measure tumor dimensions twice weekly using calipers and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitor animal body weight and overall health status regularly.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound intratumorally. A common dosage is 50-100 µg per mouse in a volume of 30-50 µL.[1][2] The injection should be performed slowly into the center of the tumor.
-
Control Group: Administer an equivalent volume of vehicle (e.g., PBS) or a control oligonucleotide intratumorally.
-
The treatment schedule can vary, for example, injections on days 0, 3, 7, 10, 14, 17, and 22 after randomization.[1]
-
-
Endpoint and Data Collection:
-
The study endpoint may be a predetermined tumor volume limit (e.g., 2000 mm³), a specific time point, or when animals show signs of distress.
-
At the endpoint, euthanize mice and collect tumors, spleens, and blood for further analysis (e.g., immunophenotyping by flow cytometry, cytokine analysis by ELISA, histological examination).
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound (CpG-ODN) in the CT-26 tumor model.
Table 1: Tumor Growth Inhibition and Survival
| Treatment Group | Dosage and Route | Tumor Growth Inhibition (%) | Mean Survival (days) | Reference |
| CpG (ODN 1826) | Not specified, intratumoral | 60-67% | 26 | [3][4] |
| Control | - | - | 16 | |
| SD-101 (CpG) | 50 µg, intratumoral | - | Significantly prolonged vs. control | |
| Control ODN | 50 µg, intratumoral | - | - | |
| Lefitolimod (CpG) + anti-PD-L1 | Not specified, intratumoral | Further reduction vs. monotherapy | Prolonged vs. monotherapy |
Table 2: Immunomodulatory Effects
| Treatment Group | Key Finding | Fold Change / % Change | Reference |
| CpG ODN | Reduced frequency of monocytic myeloid-derived suppressor cells (mMDSC) in the tumor | >3-fold reduction | |
| Lefitolimod (CpG) | Increased infiltration of CD3+ T cells into the tumor | Increased | |
| Lefitolimod (CpG) | Increased infiltration of CD8+ T cells in the tumor center | Increased | |
| SD-101 (CpG) + anti-PD-1 | Enhanced infiltration of CD8+ T cells in the tumor | Significantly enhanced vs. all other groups |
Combination Therapies
This compound has shown synergistic effects when combined with other immunotherapies, particularly checkpoint inhibitors. For example, in the CT-26 model, the combination of intratumoral this compound (SD-101) and an anti-PD-1 antibody resulted in enhanced CD8+ T cell infiltration and improved tumor control compared to either agent alone. Similarly, combining lefitolimod with an anti-PD-L1 antibody led to a further reduction in tumor growth and prolonged survival.
Conclusion
This compound administration in the CT-26 tumor model is a robust method for evaluating its anti-tumor efficacy and immunomodulatory properties. Intratumoral injection is a common and effective route of administration that leads to significant tumor growth inhibition and prolonged survival. The therapeutic effect is mediated by the activation of both innate and adaptive immune responses, characterized by an increase in tumor-infiltrating cytotoxic T cells and a reduction in immunosuppressive cell populations. The synergistic effects observed with checkpoint inhibitors highlight the potential of this compound as a key component of combination cancer immunotherapies. Researchers should carefully consider the specific CpG oligonucleotide, dosage, and treatment schedule to optimize experimental outcomes.
References
Dosing and Administration of Polvitolimod in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polvitolimod, also known as PLL001, is an investigational drug candidate developed by PLL Therapeutics. It is currently undergoing preclinical and clinical evaluation for neurodegenerative diseases, with a focus on Amyotrophic Lateral Sclerosis (ALS). Preclinical studies in mouse models of ALS have been conducted to assess its safety and efficacy. This document summarizes the publicly available information on the dosing and administration of this compound in mice, based on communications from PLL Therapeutics regarding their preclinical research. It is important to note that specific quantitative dosage details (e.g., mg/kg) have not been publicly disclosed by the manufacturer.
I. Quantitative Data Summary
The available information regarding the dosing of this compound in preclinical mouse studies is qualitative. The manufacturer has described a study utilizing a "low dose" and a "high dose" but has not released the specific concentrations or dosages.
| Parameter | Low Dose Group | High Dose Group | Vehicle Control Group |
| Dosage | Stated to be equivalent to the foreseen clinical dose. Specific mg/kg not disclosed. | 10-fold higher than the low dose. Specific mg/kg not disclosed. | Sterile water. |
| Route of Administration | Subcutaneous (SC) | Subcutaneous (SC) | Subcutaneous (SC) |
| Frequency | Twice daily (BID) | Twice daily (BID) | Twice daily (BID) |
| Treatment Duration | 74-106 days | 28-30 days | 73-106 days |
| Mouse Model | G93A-SOD1 | G93A-SOD1 | G93A-SOD1 and Wild Type (WT) |
II. Experimental Protocols
The following is a generalized protocol for the administration of this compound in a mouse model of ALS, based on the study design described by PLL Therapeutics[1][2].
A. Animal Model
-
Strain: G93A-SOD1 transgenic mice, a commonly used model for ALS.
-
Control: Age-matched wild-type littermates.
-
Group Size: A total of 60 mice were used in the described study, divided into four groups[1][2].
B. Materials
-
This compound (PLL001) solution (concentration not specified).
-
Sterile water for injection (Vehicle).
-
Syringes and needles suitable for subcutaneous injection in mice (e.g., 27-30 gauge).
-
Animal handling and restraint equipment.
C. Dosing and Administration Procedure
-
Preparation of Injections:
-
Aseptically prepare syringes with the appropriate volume of this compound solution for the "low dose" and "high dose" groups.
-
Prepare separate syringes with sterile water for the vehicle control groups.
-
The exact volume for injection would be dependent on the undisclosed concentration of the drug solution and the weight of the mice.
-
-
Animal Handling and Injection:
-
Gently restrain the mouse.
-
Lift the skin on the back, slightly away from the spine, to create a tent.
-
Insert the needle into the subcutaneous space at the base of the skin tent.
-
Inject the solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Treatment Schedule:
-
Administer injections twice daily (BID).
-
Continue treatment for the specified duration for each group as outlined in the table above.
-
D. Monitoring and Endpoints
-
Regularly monitor the mice for any adverse reactions at the injection site or changes in general health.
-
In the described study, assessments included behavioral, clinical, biochemical, ophthalmoscopic, and histopathological analyses[1].
-
Efficacy endpoints in the G93A-SOD1 model often include motor performance tests, body weight measurements, and survival analysis.
III. Visualizations
A. Experimental Workflow
Experimental workflow for this compound study in mice.
B. Proposed Mechanism of Action
Based on information from PLL Therapeutics, this compound is a poly-L-lysine-based drug carrier designed to transport active pharmaceutical ingredients. Its proposed mechanism involves restoring gut barrier integrity, which is hypothesized to be compromised in neurodegenerative diseases like ALS.
Hypothesized mechanism of this compound in ALS models.
IV. Conclusion
The available data indicates that this compound has been evaluated in the G93A-SOD1 mouse model of ALS via subcutaneous administration. While the study design outlines a low-dose and a high-dose group with specified treatment durations, the precise quantitative details of the dosages remain proprietary. Researchers interested in utilizing this compound for preclinical studies are advised to directly contact PLL Therapeutics for more detailed information. The provided protocols and diagrams are based on the currently accessible public information and are intended for informational purposes.
References
Using Polvitolimod in human peripheral blood mononuclear cell (PBMC) assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polvitolimod, also known as Lefitolimod, is a potent Toll-like receptor 9 (TLR9) agonist. It is a synthetic, dumbbell-shaped DNA molecule that mimics microbial DNA, leading to the activation of the innate and adaptive immune systems. In human peripheral blood mononuclear cells (PBMCs), this compound primarily stimulates plasmacytoid dendritic cells (pDCs) and B cells, which express high levels of TLR9. This activation triggers a signaling cascade that results in the production of various cytokines and chemokines, most notably Type I interferons (such as IFN-alpha) and interferon-gamma-inducible protein 10 (IP-10/CXCL10).[1] This immunomodulatory activity makes this compound a subject of interest for immunotherapy in cancer and infectious diseases.
These application notes provide detailed protocols for utilizing this compound in human PBMC assays to assess its immunostimulatory effects. The included methodologies and data will guide researchers in designing and executing experiments to characterize the cellular responses to this TLR9 agonist.
Data Presentation: this compound-Induced Cytokine Secretion in Human PBMCs
The following table summarizes the dose-dependent effect of a TLR9 agonist, structurally related to this compound, on the secretion of key cytokines and chemokines from human PBMCs following a 48-hour incubation period. This data is illustrative of the expected response to this compound.
| Concentration (µg/mL) | IFN-α (pg/mL) | IFN-γ (pg/mL) | IP-10 (pg/mL) |
| 0.1 | 150 | 100 | 25,000 |
| 0.3 | 400 | 250 | 75,000 |
| 1.0 | 1200 | 800 | 200,000 |
| 3.0 | 1800 | 1100 | 290,000 |
| 10.0 | 1750 | 1050 | 280,000 |
Data adapted from a study on a dSLIM® TLR9 agonist, which shares a similar mechanism of action with this compound.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer containing PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the PBMC pellet in complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability. A viability of >95% is recommended for subsequent assays.
Protocol 2: In Vitro Stimulation of PBMCs with this compound
Materials:
-
Isolated human PBMCs
-
Complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
This compound (stock solution)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Adjust the concentration of the PBMC suspension to 6 x 10^6 cells/mL in complete culture medium.
-
Plate 100 µL of the cell suspension (6 x 10^5 cells) into each well of a 96-well plate.
-
Prepare a 2X working solution of this compound in complete culture medium. A final concentration of 3 µM is recommended for initial stimulation experiments.[1] For dose-response studies, a serial dilution should be prepared.
-
Add 100 µL of the 2X this compound working solution to each well containing PBMCs. For unstimulated controls, add 100 µL of complete culture medium without this compound.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.
-
Following incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for subsequent cytokine/chemokine analysis (e.g., ELISA or multiplex bead array).
-
The cell pellet can be used for other downstream applications such as flow cytometry or gene expression analysis.
Protocol 3: Assessment of Cell Viability (Optional)
Materials:
-
PBMCs treated with this compound
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
After the desired incubation period with this compound, collect the PBMCs by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: this compound TLR9 signaling pathway in pDCs.
Caption: Experimental workflow for PBMC stimulation.
References
Application Notes and Protocols for Polvitolimod in Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polvitolimod is a synthetic Toll-like receptor 9 (TLR9) agonist that has demonstrated significant potential as an immunomodulatory agent for the treatment of various diseases, including viral infections and cancer. As a TLR9 agonist, this compound activates the innate and adaptive immune systems, leading to a robust antiviral response. This document provides detailed experimental protocols for evaluating the efficacy of this compound in preclinical viral infection models, along with a summary of expected quantitative data and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: TLR9-Mediated Immune Activation
This compound, a CpG oligodeoxynucleotide, is recognized by TLR9, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. Upon binding, this compound triggers a signaling cascade that leads to the activation of key transcription factors, such as NF-κB and IRF7. This activation results in the production of type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines. These mediators, in turn, stimulate natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and B cells, leading to enhanced viral clearance through various mechanisms, including direct killing of infected cells and the production of virus-specific antibodies.
Signaling Pathway of this compound (TLR9 Agonist)
Caption: TLR9 signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating the efficacy of TLR9 agonists, such as this compound, in viral infection models.
Table 1: In Vitro Antiviral Activity of a TLR9 Agonist (CpG ODN) against Herpes Simplex Virus-1 (HSV-1)
| Concentration (µM) | Virus Titer (% of Control) |
| 5 | ~90% |
| 10 | ~11%[1] |
| 20 | ~4%[1] |
Data is representative of the expected dose-dependent inhibition of viral replication.
Table 2: In Vivo Efficacy of a TLR9 Agonist (CpG ODN) in a Mouse Model of Influenza A Virus Infection
| Treatment Group | Lung Viral Titer (log10 PFU/g) at Day 4 Post-Infection | Survival Rate (%) |
| PBS (Control) | 5.5 ± 0.3 | 0 |
| TLR9 Agonist (10 µg, intranasal) | 3.2 ± 0.5 | 60 |
*Data from a representative study showing a significant reduction in viral load and increased survival. p < 0.05 compared to control.
Table 3: In Vivo Efficacy of a TLR9 Agonist (CpG ODN) in a Mouse Model of Herpes Simplex Virus-2 (HSV-2) Infection
| Treatment Group | Vaginal Virus Titer (PFU/sample) at Day 3 Post-Infection | Survival Rate (%) |
| Control ODN | 4.5 x 10^4 | 20 |
| CpG ODN (60 µg, intravaginal) | 1.2 x 10^3[2] | 80[2] |
*Data from a representative study demonstrating a significant reduction in vaginal viral titers and increased survival. p < 0.05 compared to control.
Table 4: Cytokine Induction by a TLR9 Agonist (CpG ODN) in the Genital Tract of Mice in an HSV-2 Model
| Cytokine | Concentration (pg/ml) in Vaginal Lavage 48h Post-Treatment |
| Control ODN | |
| IFN-γ | < 20 |
| IL-12 | < 15 |
| IL-18 | < 10 |
| RANTES | ~50 |
| CpG ODN | |
| IFN-γ | 250 ± 50 |
| IL-12 | 150 ± 30 |
| IL-18 | 80 ± 20 |
| RANTES | 400 ± 70[2] |
*Data from a representative study showing significant induction of Th1-associated cytokines and chemokines. p < 0.01 compared to control.
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Protocol 1: In Vitro Antiviral Activity Assay
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit viral replication in cell culture.
Materials:
-
Vero E6 cells (for HSV) or Madin-Darby Canine Kidney (MDCK) cells (for Influenza)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
Virus stock (e.g., HSV-1, Influenza A virus)
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
-
Reagents for plaque assay or quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed Vero E6 or MDCK cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in sterile PBS. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 to 100 µM).
-
Pre-treatment: Remove the culture medium from the cells and add 100 µL of medium containing the different concentrations of this compound. Include a "no drug" control (medium only). Incubate for 2 hours at 37°C.
-
Viral Infection: After pre-treatment, infect the cells with the virus at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Assessment of Viral Replication:
-
Plaque Assay: Collect the supernatant and perform a plaque assay on a fresh monolayer of cells to determine the viral titer (Plaque Forming Units/mL).
-
qPCR: Extract viral RNA or DNA from the cell lysate or supernatant and perform qPCR to quantify the number of viral genome copies.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration of this compound compared to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: In a parallel plate, perform an MTT assay to determine the 50% cytotoxic concentration (CC50) of this compound to ensure that the observed antiviral effect is not due to cell death.
Protocol 2: In Vivo Murine Model of Influenza Virus Infection
Objective: To evaluate the prophylactic and therapeutic efficacy of this compound in a mouse model of influenza virus infection.
Materials:
-
6-8 week old female BALB/c mice
-
Influenza A virus (e.g., A/PR/8/34 H1N1)
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS
-
Equipment for intranasal administration
-
Reagents for viral load determination (plaque assay or qPCR) and cytokine analysis (ELISA)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Prophylactic Treatment:
-
Anesthetize mice lightly with isoflurane.
-
Administer this compound (e.g., 10-50 µg in 50 µL of sterile PBS) intranasally 24 hours prior to viral challenge. Administer PBS to the control group.
-
-
Viral Challenge:
-
Anesthetize mice and intranasally infect them with a lethal or sub-lethal dose of influenza virus (e.g., 10^3 PFU in 50 µL of PBS).
-
-
Therapeutic Treatment (optional):
-
For a therapeutic model, administer this compound at various time points post-infection (e.g., 4, 24, and 48 hours).
-
-
Monitoring:
-
Monitor the mice daily for weight loss, clinical signs of illness (ruffled fur, lethargy), and survival for 14 days. Euthanize mice that lose more than 25-30% of their initial body weight.
-
-
Sample Collection:
-
At specific time points (e.g., days 2, 4, and 6 post-infection), euthanize a subset of mice from each group.
-
Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis.
-
Harvest the lungs for viral load determination.
-
-
Viral Load and Cytokine Analysis:
-
Homogenize the lung tissue and determine the viral titer using a plaque assay or qPCR.
-
Measure the levels of key cytokines (e.g., IFN-α, IFN-γ, TNF-α, IL-6) in the BALF using ELISA kits.
-
-
Data Analysis:
-
Compare the mean viral titers, cytokine levels, weight loss, and survival rates between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA, log-rank test).
-
Protocol 3: In Vivo Murine Model of Herpes Simplex Virus-2 (HSV-2) Genital Infection
Objective: To assess the efficacy of topically applied this compound in a mouse model of genital herpes.
Materials:
-
6-8 week old female C57BL/6 mice
-
Medroxyprogesterone acetate (Depo-Provera)
-
HSV-2 (e.g., strain G)
-
This compound
-
Sterile PBS
-
Cotton swabs
-
Reagents for viral load determination and cytokine analysis
Procedure:
-
Hormonal Treatment: To synchronize the estrous cycle and increase susceptibility to infection, subcutaneously inject each mouse with 2 mg of Depo-Provera 7 days prior to infection.
-
Prophylactic Treatment:
-
Two days before viral challenge, apply this compound (e.g., 30-60 µg in 20 µL of PBS) intravaginally using a micropipette. Apply PBS to the control group.
-
-
Viral Challenge:
-
On the day of infection, gently swab the vaginal vault with a dry cotton swab to remove excess mucus.
-
Inoculate the mice intravaginally with a lethal dose of HSV-2 (e.g., 5 x 10^3 PFU in 10 µL of PBS).
-
-
Monitoring:
-
Monitor the mice daily for 21 days for signs of genital herpetic lesions (erythema, edema, vesicles), neurological symptoms (hind-limb paralysis), and survival.
-
-
Sample Collection:
-
On days 1, 2, 3, and 5 post-infection, collect vaginal lavage samples by flushing the vaginal vault with 100 µL of sterile PBS.
-
-
Viral Load and Cytokine Analysis:
-
Determine the viral titer in the vaginal lavage samples by plaque assay.
-
Measure the levels of cytokines (e.g., IFN-γ, IL-12, IL-18, RANTES) in the vaginal lavage fluid by ELISA.
-
-
Data Analysis:
-
Compare the vaginal viral titers, cytokine levels, lesion scores, and survival rates between the this compound-treated and control groups.
-
Conclusion
This compound represents a promising immunomodulatory agent for the treatment of viral infections. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound's antiviral efficacy. By leveraging its ability to activate the TLR9 signaling pathway, this compound can induce a potent innate and adaptive immune response, leading to a significant reduction in viral replication and improved disease outcomes in relevant animal models. Further investigation into the optimal dosing, timing, and combination therapies will be crucial for the clinical development of this compound as a novel antiviral therapeutic.
References
Troubleshooting & Optimization
Troubleshooting Polvitolimod solubility issues
Welcome to the technical support center for Polvitolimod. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges encountered when preparing this compound for in vitro and in vivo experiments.
Question: My this compound is not dissolving. What should I do?
Answer:
This compound, like other imidazoquinoline-based Toll-like receptor 7 (TLR7) agonists, can exhibit limited solubility in aqueous solutions. Follow this troubleshooting workflow to address dissolution issues:
Caption: Troubleshooting workflow for this compound solubility.
Question: I observe precipitation after diluting my this compound stock solution in an aqueous buffer. How can I prevent this?
Answer:
Precipitation upon dilution into aqueous media is a common issue with compounds that are sparingly soluble in water. Here are some strategies to mitigate this:
-
Control the Final Concentration of Organic Solvent: When preparing working solutions in aqueous buffers (e.g., cell culture media), ensure that the final concentration of the organic solvent (such as DMSO) is kept to a minimum, typically below 1%, to avoid cytotoxicity and precipitation.
-
pH Adjustment: The solubility of imidazoquinolines can be pH-dependent.[1][2] Consider adjusting the pH of your aqueous buffer. Since these compounds are weak bases, their solubility may increase in a slightly acidic environment.[1][3]
-
Use of Excipients: For in vivo studies, formulation with excipients such as cyclodextrins or co-solvents may be necessary to improve solubility and bioavailability.
Question: Can I use solvents other than DMSO to dissolve this compound?
Answer:
While DMSO is the most commonly recommended solvent for imidazoquinoline-based compounds, other organic solvents may be used. However, their suitability will depend on the specific experimental requirements, including compatibility with the assay and potential toxicity to cells. Based on data for the structurally similar TLR7 agonist, Imiquimod, solubility in other common laboratory solvents is variable.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).
Q2: What is the typical solubility of imidazoquinoline TLR7 agonists in common solvents?
A2: While specific data for this compound is not publicly available, the table below provides solubility data for Imiquimod, a structurally similar imidazoquinoline TLR7 agonist, in various solvents at different temperatures. This information can serve as a useful reference.
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 30 | ~541 |
| 4 | ~190 | |
| Ethanol | 30 | Data not reliable |
| 4 | Data not reliable | |
| Methanol | 30 | ~142 |
| 4 | Data not reliable | |
| Acetonitrile | 30 | Data not reliable |
| 4 | Data not reliable | |
| Acetone | 30 | Data not reliable |
| 4 | Data not reliable | |
| DMSO | 30 | High |
| 20 | High |
Q3: How should I store my this compound stock solution?
A3: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a Toll-like receptor 7 (TLR7) agonist. TLR7 is an endosomal receptor that recognizes single-stranded RNA. Upon activation, TLR7 initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons, which are crucial components of the innate immune response.
Caption: TLR7 Signaling Pathway Activated by this compound.
Experimental Protocols
Protocol: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound
This protocol describes a general procedure for stimulating human PBMCs with this compound to measure cytokine production. This method can be adapted for specific research needs.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Human PBMCs, isolated from whole blood using Ficoll-Paque density gradient centrifugation
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IFN-α)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used if necessary.
-
Store the stock solution at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations for stimulation.
-
Important: Ensure the final concentration of DMSO in the cell culture wells does not exceed 1% to avoid cytotoxicity.
-
-
PBMC Plating:
-
Resuspend isolated PBMCs in complete RPMI-1640 medium.
-
Perform a cell count and adjust the cell density to 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.
-
-
Cell Stimulation:
-
Add 100 µL of the prepared this compound working solutions to the respective wells containing PBMCs.
-
For a negative control, add 100 µL of complete RPMI-1640 medium containing the same final concentration of DMSO as the highest this compound concentration wells.
-
For a positive control, use a known TLR7 agonist or another stimulant like lipopolysaccharide (LPS).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the specific cytokines being measured.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Analyze the supernatants for cytokine concentrations using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Caption: Experimental workflow for in vitro PBMC stimulation.
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polvitolimod Dosage for In Vivo Experiments
Welcome to the technical support center for Polvitolimod (also known as Lefitolimod or MGN1703). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vivo experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic Toll-like receptor 9 (TLR9) agonist. It is a covalently closed dumbbell-shaped DNA molecule. Its mechanism of action involves the activation of TLR9, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[1] Stimulation of TLR9 triggers an innate immune response, leading to the secretion of Type I interferons (such as IFN-alpha) and other pro-inflammatory cytokines. This initial response then orchestrates the activation of a broader adaptive immune response, including the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and a shift in macrophage polarization towards an anti-tumoral M1 phenotype, ultimately leading to an anti-tumor effect.[1]
Q2: What is the recommended starting dose for this compound in mouse models?
A2: Based on preclinical studies in various mouse tumor models (e.g., colon, breast), an effective dose of this compound is 250 µg per mouse .[1] This dose has been shown to be effective when administered either intratumorally (i.t.) or peritumorally. For a 20g mouse, this corresponds to a dose of 12.5 mg/kg. It is always recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.
Q3: What is the most effective route of administration for this compound in preclinical tumor models?
A3: Preclinical data strongly suggest that local administration, such as intratumoral (i.t.) or peritumoral injection , is more effective than systemic administration (e.g., intravenous or distant subcutaneous injection).[2] Local delivery ensures that the TLR9 agonist is in close proximity to the tumor antigens, which is critical for mounting an effective anti-tumor immune response.
Q4: What vehicle should be used to dissolve and inject this compound?
A4: this compound should be dissolved in a sterile, endotoxin-free buffered saline solution, such as phosphate-buffered saline (PBS) .[1]
Q5: What are the expected immunological effects of this compound treatment in vivo?
A5: Effective treatment with this compound is expected to induce a "hot" or immunologically active tumor microenvironment. Key immunological changes include:
-
Increased infiltration of activated CD8+ T cells into the tumor.
-
Increased ratio of CD8+ T cells to regulatory T cells (Tregs).
-
Enhanced activation of T cells, indicated by increased expression of markers like Granzyme B.
-
A shift in macrophage polarization from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.
-
Increased production of pro-inflammatory cytokines and chemokines within the tumor microenvironment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Anti-Tumor Efficacy | Suboptimal Dosage: The dose of this compound may be too low for the specific tumor model. | Perform a dose-escalation study to identify the optimal dose. Start with the recommended 250 µ g/mouse and test higher and lower doses. |
| Ineffective Administration Route: Systemic administration may not be effective for solid tumors. | Switch to a local administration route, such as intratumoral or peritumoral injection, to maximize local immune activation. | |
| Immunosuppressive Tumor Microenvironment: The tumor may have strong intrinsic immunosuppressive mechanisms that counteract the effects of this compound. | Consider combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4), to overcome immunosuppression. | |
| Timing of Treatment: Treatment may be initiated too late in tumor development. | Start treatment when tumors are established but not overly large (e.g., around 40-100 mm³). | |
| High Variability in Results | Inconsistent Injections: Variation in injection technique (e.g., depth, location) can lead to inconsistent drug delivery. | Ensure consistent and precise injection technique. For intratumoral injections, aim for the center of the tumor. |
| Tumor Heterogeneity: The tumor model itself may have inherent biological variability. | Increase the number of animals per group to improve statistical power. | |
| Adverse Effects in Animals (e.g., weight loss, lethargy) | High Dosage: The dose of this compound may be too high, leading to systemic toxicity. | Reduce the dose or the frequency of administration. Monitor animals closely for signs of toxicity. |
| Systemic Immune Activation: TLR9 agonists can cause systemic inflammation. | While some inflammation is expected and necessary for the anti-tumor effect, severe systemic effects may require dose adjustment. Mild, transient flu-like symptoms can be an indicator of immune activation. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Mouse Studies
-
Reconstitution:
-
This compound is typically supplied as a lyophilized powder or a concentrated solution.
-
Reconstitute or dilute this compound in sterile, endotoxin-free phosphate-buffered saline (PBS) to the desired final concentration. A typical final concentration for injection might be 2.5 mg/mL if injecting 100 µL per 250 µg dose.
-
-
Animal Model:
-
Use immunocompetent syngeneic mouse models (e.g., BALB/c or C57BL/6) with established subcutaneous tumors (e.g., CT26 colon carcinoma, B16 melanoma).
-
Initiate treatment when tumors reach a palpable size (e.g., 40-100 mm³).
-
-
Administration:
-
Intratumoral (i.t.) Injection:
-
Using a 28-30 gauge needle, carefully inject the this compound solution directly into the center of the tumor.
-
The injection volume will depend on the tumor size, but a typical volume is 50-100 µL.
-
-
Peritumoral Injection:
-
Inject the this compound solution into the subcutaneous space immediately adjacent to the tumor.
-
-
Dosing Schedule: A common schedule is three times per week for 2-3 weeks.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health status.
-
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
-
Tumor Digestion:
-
At the experimental endpoint, excise tumors and place them in cold PBS.
-
Mince the tumors into small pieces and digest using a tumor dissociation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions to obtain a single-cell suspension.
-
-
Cell Staining:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform a red blood cell lysis if necessary.
-
Stain the cells with a viability dye to exclude dead cells from the analysis.
-
Incubate the cells with an antibody cocktail for surface markers. A suggested panel for analyzing key immune cell populations includes:
-
CD45 (to identify all immune cells)
-
CD3 (to identify T cells)
-
CD4 (to identify helper T cells)
-
CD8 (to identify cytotoxic T cells)
-
FoxP3 (for intracellular staining to identify regulatory T cells)
-
CD11b (to identify myeloid cells)
-
F4/80 (to identify macrophages)
-
CD206 (M2 macrophage marker)
-
CD86 (M1 macrophage marker)
-
PD-1 (to assess T cell exhaustion)
-
Ki-67 (for intracellular staining to assess proliferation)
-
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to quantify the proportions and activation status of different immune cell populations within the tumor.
-
Quantitative Data Summary
The following tables summarize the expected outcomes based on preclinical studies with this compound at an effective dose (e.g., 250 µ g/mouse ).
Table 1: Effect of this compound on Tumor Growth and Survival
| Treatment Group | Tumor Growth | Survival |
| Vehicle Control | Progressive Growth | Baseline |
| This compound (local admin.) | Reduced Tumor Growth Rate | Increased |
Table 2: Immunological Changes in the Tumor Microenvironment
| Immune Cell Population | Expected Change with this compound |
| CD8+ T Cells | Increase in infiltration and activation |
| Regulatory T Cells (Tregs) | Decrease in proportion relative to CD8+ T cells |
| M1 Macrophages | Increase in proportion |
| M2 Macrophages | Decrease in proportion |
| Natural Killer (NK) Cells | Increased activation |
Visual Guides
Signaling Pathway of this compound
Caption: this compound activates TLR9 signaling in pDCs and B cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
Troubleshooting Logic for Lack of Efficacy
Caption: A logical approach to troubleshooting lack of efficacy.
References
Polvitolimod stability testing and storage conditions
Disclaimer: Specific stability data and degradation pathways for Polvitolimod are not publicly available. This guide is based on general best practices for the stability testing and storage of research-grade small molecule compounds. Researchers should always refer to the manufacturer's Certificate of Analysis and product documentation for specific handling and storage instructions.
Frequently Asked Questions (FAQs)
Q1: What is the importance of stability testing for a research compound like this compound?
A1: Stability testing is crucial to ensure the quality, efficacy, and safety of a drug product over its intended shelf life.[1] For research compounds like this compound, understanding its stability is essential for ensuring the reliability and reproducibility of experimental results. Stability can be influenced by the nature of the active pharmaceutical ingredient (API), excipients, production process, and container closure system.[2]
Q2: What are the generally recommended storage conditions for this compound?
A2: While specific conditions for this compound should be obtained from the supplier, many research-grade small molecules are stored under controlled conditions to minimize degradation. Common storage conditions include:
-
Frozen: -20°C to -80°C
-
Refrigerated: 2°C to 8°C
-
Controlled Room Temperature: 20°C to 25°C
For long-term storage, -20°C or -80°C is often recommended, especially for compounds dissolved in solvents.
Q3: How should I handle this compound upon receipt?
A3: Upon receiving a shipment of this compound, it is recommended to:
-
Immediately transfer the compound to the storage conditions specified on the product's Certificate of Analysis.
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can introduce moisture and potentially lead to hydrolysis.
-
For compounds supplied as a powder, weigh out the desired amount in a controlled environment (e.g., a glove box with inert gas for highly sensitive compounds) to minimize exposure to air and humidity.
-
Prepare stock solutions using an appropriate solvent as recommended by the manufacturer. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the potential signs of this compound degradation?
A4: Degradation of a compound can manifest in several ways, including:
-
Visual Changes: Changes in color, appearance of precipitates, or cloudiness in solutions.
-
Analytical Changes: Emergence of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC), indicating the formation of impurities.
-
Functional Changes: A decrease in the compound's expected biological activity in your experimental assays.
Q5: What factors can cause degradation of this compound?
A5: Several factors can contribute to the degradation of small molecule compounds, including:
-
Temperature: Higher temperatures generally accelerate chemical degradation.[3]
-
Moisture: Water can cause hydrolysis of susceptible functional groups.
-
Light: Exposure to UV or visible light can induce photolytic degradation. Photostability testing is a common component of stability studies.[4]
-
pH: The stability of a compound in solution can be highly dependent on the pH of the buffer.
-
Oxidation: Reaction with oxygen, which can be catalyzed by metal ions, is a common degradation pathway.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in experiments. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from the solid compound. 2. Perform a quality control check on the compound using an analytical method like HPLC-UV to assess purity. 3. Review storage conditions and handling procedures to ensure they align with the manufacturer's recommendations. |
| Precipitate forms in the stock solution after thawing. | The compound's solubility limit has been exceeded at lower temperatures, or the solvent has partially evaporated. | 1. Gently warm the solution and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, it may be a sign of degradation. The solution should be discarded. 3. Ensure vials are sealed tightly to prevent solvent evaporation. |
| The color of the compound or solution has changed over time. | This could be an indication of chemical degradation, such as oxidation. | 1. Protect the compound from light by using amber vials or wrapping vials in aluminum foil. 2. If the compound is sensitive to oxidation, consider storing it under an inert gas like argon or nitrogen. |
Stability Testing Protocols and Data
While specific stability data for this compound is not available, researchers can perform their own stability studies to understand how the compound behaves under their specific experimental conditions.
Table 1: Standard ICH Conditions for Stability Testing
The following table summarizes the standard storage conditions for stability testing as defined by the International Council for Harmonisation (ICH) guidelines, which are widely used in the pharmaceutical industry.
| Study Type | Storage Condition |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH |
| 30°C ± 2°C / 65% RH ± 5% RH | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
| Refrigerated | 5°C ± 3°C |
| Frozen | -20°C ± 5°C |
RH = Relative Humidity
Experimental Protocol: Short-Term Stability Assessment of this compound in an Aqueous Buffer
This protocol provides a general framework for assessing the short-term stability of this compound in a specific buffer relevant to your experiments.
1. Objective: To determine the stability of this compound in a selected buffer at different temperatures over a 48-hour period.
2. Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Calibrated analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials
3. Method:
-
Prepare a stock solution: Accurately weigh a sufficient amount of this compound and dissolve it in the selected buffer to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.
-
Sample Aliquoting: Aliquot the remaining solution into multiple autosampler vials.
-
Storage: Place the vials at the different temperature conditions (4°C, 25°C, and 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove one vial from each temperature condition.
-
HPLC Analysis: Allow the samples to reach room temperature and analyze them by HPLC using the same method as the initial analysis.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Observe the formation of any new peaks, which would indicate degradation products.
-
Plot the percentage of this compound remaining versus time for each temperature.
-
Visualizations
Caption: Workflow for a short-term stability assessment of this compound.
References
Interpreting variable results in Polvitolimod experiments
Technical Support Center: Polvitolimod Experiments
Disclaimer: Detailed experimental protocols and troubleshooting data for this compound, a Toll-like receptor 9 (TLR9) agonist, are not extensively available in the public domain. This guide is based on established principles for working with TLR agonists and immunomodulatory agents to help researchers address common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a synthetic Toll-like receptor 9 (TLR9) agonist. TLR9 is an intracellular receptor that recognizes unmethylated cytosine-guanine (CpG) DNA motifs, which are common in microbial genomes.[1] Upon binding to this compound, TLR9 initiates a signaling cascade that leads to the activation of immune cells, such as dendritic cells and B cells, and the production of pro-inflammatory cytokines. This immune activation is being explored for its therapeutic potential in various cancers.[2]
Q2: What are the key sources of variability in in vitro experiments with this compound?
A2: Variability in in vitro experiments with this compound can arise from several factors:
-
Cell Health and Passage Number: Primary immune cells and cell lines can show altered responses at high passage numbers or if viability is compromised.
-
Reagent Quality: Endotoxin contamination in reagents can non-specifically activate immune cells, masking the specific effects of this compound. The quality and lot-to-lot consistency of this compound and other reagents are also critical.
-
Donor Variability: When using primary cells from human donors (e.g., PBMCs), genetic and environmental factors can lead to significant differences in immune responses.
-
Experimental Conditions: Minor variations in cell density, incubation times, and CO2 levels can impact results.
Q3: Why am I observing inconsistent cytokine induction (e.g., IL-6, IFN-α) after this compound stimulation?
A3: Inconsistent cytokine induction is a common issue. Besides the factors listed in Q2, consider the following:
-
Cell Type Specificity: Different immune cell subsets express varying levels of TLR9 and will produce different cytokine profiles. Ensure your cell population is well-characterized.
-
Kinetics of Cytokine Release: Cytokine production is transient. You may be collecting supernatants at a suboptimal time point. A time-course experiment is recommended to determine the peak of cytokine production for your specific system.
-
Feedback Inhibition: TLR signaling pathways have negative feedback loops. For instance, prolonged stimulation can lead to the induction of inhibitory molecules that dampen the response.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High background in unstimulated control wells | Endotoxin contamination in media, serum, or other reagents. Spontaneous cell activation due to stress (e.g., harsh isolation procedure). | Use endotoxin-free reagents and test all new lots. Handle cells gently and ensure high viability (>95%) before starting the experiment. |
| Low or no response to this compound | Suboptimal drug concentration. Low TLR9 expression in the target cells. Inactivated this compound. Incorrect experimental timeline. | Perform a dose-response curve to determine the optimal concentration. Confirm TLR9 expression in your cells (e.g., by qPCR or intracellular flow cytometry). Use a fresh aliquot of this compound. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak response. |
| High variability between replicate wells | Inconsistent cell seeding. Pipetting errors. Edge effects in the culture plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. To minimize edge effects, avoid using the outer wells of the plate for critical samples. |
| Discrepancy between different experimental readouts (e.g., cytokine data vs. cell activation markers) | Different kinetics for cytokine secretion and surface marker upregulation. Non-specific activation affecting one readout more than another. | Analyze multiple time points. For example, activation markers like CD69 may be upregulated earlier than peak cytokine secretion. Include appropriate controls to rule out non-specific effects. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin) and seed at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Stimulation: Add this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include an unstimulated control (vehicle only) and a positive control (e.g., another known TLR9 agonist).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis. Store at -80°C.
-
Cell Pellet Collection: Collect the cell pellet for flow cytometry analysis of activation markers.
Protocol 2: Cytokine Quantification by ELISA
-
Coating: Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted supernatants and a standard curve of recombinant cytokine to the plate. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Signal Generation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes. Add TMB substrate and stop the reaction with sulfuric acid.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Table 1: Hypothetical Cytokine Production (pg/mL) by PBMCs after 24h Stimulation
| Treatment | Donor 1 | Donor 2 | Donor 3 | Mean | Std. Dev. |
| Unstimulated | 25 | 40 | 32 | 32.3 | 7.5 |
| This compound (1 µg/mL) | 550 | 720 | 610 | 626.7 | 85.4 |
| This compound (10 µg/mL) | 1200 | 1800 | 1450 | 1483.3 | 301.4 |
Table 2: Hypothetical Upregulation of CD86 on B cells (% positive)
| Treatment | Donor 1 | Donor 2 | Donor 3 | Mean | Std. Dev. |
| Unstimulated | 8 | 12 | 10 | 10.0 | 2.0 |
| This compound (1 µg/mL) | 45 | 60 | 52 | 52.3 | 7.5 |
| This compound (10 µg/mL) | 75 | 88 | 81 | 81.3 | 6.5 |
Visualizations
Caption: Generalized TLR9 signaling pathway upon activation by a CpG agonist like this compound.
Caption: Standard experimental workflow for assessing this compound's in vitro activity.
References
Technical Support Center: Polvitolimod In Vitro Assays
This guide provides troubleshooting assistance for researchers encountering low cell viability in in vitro assays involving Polvitolimod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an immunomodulatory compound that functions as a Toll-like receptor 2 (TLR2) agonist. TLR2 is a pattern recognition receptor expressed on the surface of various immune cells (like macrophages and monocytes) and some cancer cells.[1][2] Upon binding, this compound induces TLR2 to form heterodimers with either TLR1 or TLR6.[1][2] This dimerization initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway.[1] This pathway leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.
Q2: Is the low cell viability observed after this compound treatment an expected result?
The observation of low cell viability can be either an intended pharmacological effect or an experimental artifact.
-
Expected Pharmacological Effect: The activation of TLR2 by this compound induces a potent inflammatory response. The resulting production of cytokines (e.g., TNF-α) can induce apoptosis or cell death, particularly in tumor cell lines that are sensitive to inflammatory signaling. Therefore, if the goal of the experiment is to assess the cytotoxic or cytostatic effects of this compound on cancer cells, a decrease in viability is an expected outcome.
-
Unexpected Experimental Artifact: If low cell viability is observed in cell types not expected to be sensitive, or at concentrations that seem inconsistent, it may be due to experimental issues. These can include problems with the cells themselves, the compound's formulation, or interference with the viability assay being used.
Q3: What are the most common causes of unexpected low cell viability in cell culture experiments?
Unexpected low cell viability can typically be traced back to one of three areas:
-
Cell Culture Health and Conditions: Issues such as poor initial cell health, thawing issues from cryopreservation, microbial contamination (especially mycoplasma), incorrect cell seeding density, or suboptimal incubator conditions (temperature, CO2, humidity) can lead to poor viability.
-
Compound and Reagent Issues: The compound itself or its vehicle could be a source of toxicity. High concentrations of solvents like DMSO can be cytotoxic. This compound may also degrade if not stored correctly or have poor solubility in your culture medium, leading to precipitation and non-homogenous exposure.
-
Assay-Specific Problems: The reagents used to measure cell viability can sometimes interact with the test compound, leading to inaccurate readings. For example, some compounds can directly reduce MTT tetrazolium salt, mimicking a signal of viable cells, while others might inhibit the enzymes responsible for the color change, falsely indicating cell death.
This compound Signaling Pathway
// Edges this compound -> TLR2_TLR1_6 [label="Binds"]; TLR2_TLR1_6 -> TIRAP [label="Recruits"]; TIRAP -> MyD88; MyD88 -> IRAKs; IRAKs -> TRAF6; TRAF6 -> TAK1; TAK1 -> IKK; TAK1 -> MAPK; IKK -> NFkB_p50_p65 [label="Activates"]; MAPK -> AP1 [label="Activates"]; NFkB_p50_p65 -> Cytokines [label="Translocates\nto Nucleus"]; AP1 -> Cytokines [label="Translocates\nto Nucleus"]; }
Caption: Simplified TLR2 signaling pathway activated by this compound.
Troubleshooting Guide for Low Cell Viability
If you are observing lower-than-expected cell viability, follow this systematic troubleshooting guide.
Step 1: Evaluate Baseline Cell Health and Culture Technique
Before treating with this compound, ensure your baseline cell health is optimal.
| Potential Problem | Recommended Action |
| Poor Cell Viability Post-Thawing | Thaw cells rapidly in a 37°C water bath. Dilute into pre-warmed medium and centrifuge to remove cryoprotectant (e.g., DMSO) as soon as possible. |
| Microbial Contamination | Regularly test cultures for mycoplasma. Visually inspect for bacteria or fungi. If contamination is suspected, discard the culture and start with a fresh vial. |
| Suboptimal Cell Density | Ensure cells are seeded at a density within the optimal range for your cell line. Both very low and very high confluency can stress cells. Do not let cultures become over-confluent before passaging or plating. |
| Inconsistent Seeding | Ensure a homogenous single-cell suspension before plating to avoid variability between wells. Mix the cell suspension gently between pipetting steps for different plates. |
| Incubator Issues | Independently verify incubator temperature and CO₂ levels. Ensure adequate humidity to prevent medium evaporation, which concentrates salts and metabolites. |
Step 2: Differentiate True Cytotoxicity from Assay Artifact
It is critical to determine if this compound is truly killing the cells or simply interfering with the assay reagents. Tetrazolium-based assays like MTT are particularly susceptible to chemical interference.
Caption: Workflow to distinguish true cytotoxicity from assay interference.
Step 3: Choose an Appropriate Cell Viability Assay
If assay interference is suspected or you want to confirm your results, use an orthogonal method.
| Assay Type | Principle | Advantages | Potential Issues with Compounds |
| MTT / XTT / MTS | Reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product. | Inexpensive, widely used. | Can be directly reduced by compounds; formazan crystals can be hard to solubilize. |
| ATP-Based (e.g., CellTiter-Glo®) | Measures ATP levels using a luciferase reaction; ATP is a marker of metabolically active cells. | High sensitivity, simple "add-mix-read" protocol. | Luciferase enzyme can be inhibited by some compounds; ATP levels can fluctuate with metabolic state. |
| Protease-Based | Measures the activity of a protease marker associated with viable cells. | Homogeneous assay format. | Compound may inhibit the protease. |
| Annexin V / PI Staining | Flow cytometry or imaging-based method that distinguishes viable, apoptotic, and necrotic cells. | Provides detailed information on the mode of cell death. | Requires more specialized equipment (flow cytometer); more complex protocol. |
| Dye Exclusion (e.g., Trypan Blue) | Manual or automated counting of cells that exclude a dye (viable) versus those that do not (non-viable). | Direct, simple, and inexpensive. | Low throughput, subjective if done manually. |
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density and culture for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound (and vehicle control, e.g., DMSO) to the wells. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove 100 µL of medium from each well and add 20 µL of the MTT solution.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Read the absorbance at 570-590 nm using a microplate reader.
Protocol 2: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.
Caption: Experimental workflow for Annexin V and PI staining.
Detailed Steps:
-
Cell Preparation: After treating cells with this compound, harvest both floating and adherent cells. For adherent cells, use a gentle dissociation agent like TrypLE or Accutase to maintain membrane integrity.
-
Washing: Wash the collected cells once with cold 1X PBS. Centrifuge at ~300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.
-
Final Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Analysis: Analyze the samples by flow cytometry immediately.
-
Viable Cells: Annexin V negative / PI negative.
-
Early Apoptotic Cells: Annexin V positive / PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.
-
References
Inconsistent cytokine induction with Polvitolimod
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent cytokine induction with Polvitolimod.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and which cytokines should I expect to see induced?
This compound, also known as Cobitolimod, is a Toll-like receptor 9 (TLR9) agonist.[1][2] TLR9 is an intracellular receptor that recognizes unmethylated CpG dinucleotides present in bacterial and viral DNA.[2] Upon binding, this compound activates the TLR9-MyD88 signaling pathway, leading to the production of a variety of cytokines.[3]
The specific cytokine profile induced by this compound can vary depending on the cell type and experimental context. In the context of ulcerative colitis (UC), this compound has been shown to induce anti-inflammatory cytokines such as IL-10 and TGF-β , while suppressing pro-inflammatory Th17 cells and their associated cytokines like IL-17A and IL-17F .[1] In other immune cells, such as peripheral blood mononuclear cells (PBMCs), TLR9 agonists can induce pro-inflammatory cytokines including TNF-α, IL-6, IL-12 , and Type I interferons (IFN-α/β).
Q2: Why am I observing high variability in cytokine levels between different experiments?
Variability in cytokine induction can stem from several sources. These can include inconsistencies in cell culture conditions, the health and activation state of the cells, the specific batch and handling of this compound, and the precision of the cytokine detection assay. Even minor variations in experimental protocols can lead to significant differences in results. It is also known that cytokine responses to therapies can be multifactorial and vary among individuals or cell donors.
Q3: Could contamination be a cause for inconsistent cytokine induction?
Yes, contamination is a significant factor that can lead to inconsistent results. Contamination with lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a common issue in in vitro experiments and can lead to robust pro-inflammatory cytokine production, potentially masking the specific effects of this compound. It is crucial to use endotoxin-free reagents and sterile techniques throughout your experiments.
Q4: How does the choice of cell type affect the cytokine response to this compound?
The expression of TLR9 varies between different immune cell subsets, which will significantly impact the cytokine response. In humans, TLR9 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells. Monocytes are also major producers of cytokines in response to TLR agonists. Therefore, the cellular composition of your culture system (e.g., PBMCs vs. isolated cell types) will determine the resulting cytokine profile.
Troubleshooting Guide
Issue: Low or no cytokine induction observed after this compound stimulation.
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Poor Cell Viability or Health | Assess cell viability using a method such as Trypan Blue exclusion before and after the experiment. Ensure cells are healthy and not overly confluent. |
| Incorrect Stimulation Time | Conduct a time-course experiment to identify the peak of cytokine production for your target cytokines. Cytokine induction can be transient. |
| Degraded this compound | Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for your experiment. |
| Insensitive Cytokine Detection Assay | Verify the sensitivity of your ELISA or other cytokine detection methods. Use positive controls to ensure the assay is working correctly. |
Issue: High background cytokine levels in unstimulated control wells.
| Potential Cause | Recommended Action |
| LPS Contamination | Use endotoxin-free water, media, and supplements. Test all reagents for endotoxin contamination. Consider using an LPS inhibitor like Polymyxin B as a control. |
| Cell Activation During Isolation | Handle cells gently during isolation and processing to minimize activation. Ensure all solutions are at the correct temperature. |
| Pre-existing Inflammation in Donor Cells | If using primary cells, be aware that the donor's health status can influence the baseline inflammatory state of the cells. |
Issue: Inconsistent results between different cell donors or batches.
| Potential Cause | Recommended Action |
| Donor-to-Donor Variability | This is a known challenge with primary human cells. Increase the number of donors to assess the range of responses. Analyze data on a per-donor basis. |
| Batch-to-Batch Variation in Reagents | Test new batches of critical reagents (e.g., FBS, this compound) alongside the old batch to ensure consistency. |
| Inconsistent Cell Culture Practices | Standardize all cell culture and experimental procedures. Ensure consistent cell densities, incubation times, and media formulations. |
Quantitative Data Summary
The following table summarizes the expected cytokine induction profiles based on TLR9 agonism in different contexts.
| Agonist | Cell Type/Model | Induced Cytokines | Suppressed Cytokines | Reference |
| Cobitolimod (this compound) | Ulcerative Colitis patient LPMCs | IL-10, TGF-β, IL-6 | - | |
| Cobitolimod (this compound) | Ulcerative Colitis T cells | IL-10, FoxP3 | IL-17A, IL-17F | |
| CpG-DNA (TLR9 Agonist) | Murine cDCs and Macrophages | TNF-α, IL-6, IL-12 | - | |
| TLR9 Agonists | Human PBMCs | Type I IFNs | - |
Experimental Protocols
1. Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the layer of mononuclear cells (the "buffy coat").
-
Wash the collected cells with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step twice.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue.
2. This compound Stimulation for Cytokine Induction
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well cell culture plate.
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS.
-
Add the desired concentration of this compound to the appropriate wells. Include an unstimulated control (vehicle only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours (optimize incubation time for your target cytokine).
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Coat a 96-well high-binding ELISA plate with the capture antibody specific for your cytokine of interest. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add your standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in your samples based on the standard curve.
Visualizations
Caption: this compound activates the TLR9 signaling pathway.
Caption: Workflow for assessing cytokine induction by this compound.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. The TLR9 Agonist Cobitolimod Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TLR9 Agonist Cobitolimod Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Polvitolimod Technical Support Center: Troubleshooting Dose-Response Curve Inconsistencies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies observed in the dose-response curve of Polvitolimod (also known as Lefitolimod, MGN1703). This compound is a Toll-like receptor 9 (TLR9) agonist that has been investigated for its immunotherapeutic effects in oncology and infectious diseases.[1] This guide is intended to assist researchers in interpreting their experimental results and identifying potential factors that may contribute to variability in the dose-response relationship.
Frequently Asked Questions (FAQs)
Q1: What is the expected dose-response relationship for this compound?
A1: this compound, as a TLR9 agonist, is expected to exhibit a sigmoidal dose-response curve for its pharmacodynamic (PD) effects, such as cytokine induction and immune cell activation.[2] In preclinical and clinical studies, increasing doses of this compound have been associated with enhanced immune responses. However, the clinical efficacy (anti-tumor response) may not always show a linear correlation with the dose, and a maximum tolerated dose (MTD) was not reached in at least one Phase I trial, even at doses up to 120 mg.[1][3]
Q2: We are observing a plateau or a decrease in response at higher doses of this compound in our in vitro/in vivo experiments. What could be the cause?
A2: A plateau effect is an expected feature of a sigmoidal dose-response curve, indicating that the biological system is saturated. However, a decrease in response at higher concentrations, known as a "bell-shaped" or non-monotonic dose-response curve, can occur. Potential causes for this include:
-
Receptor Downregulation or Desensitization: Prolonged or high-concentration exposure to a TLR agonist can lead to downregulation of TLR9 expression or desensitization of the signaling pathway, resulting in a diminished response.
-
Induction of Inhibitory Pathways: High levels of TLR9 activation can trigger negative feedback mechanisms, such as the induction of inhibitory cytokines (e.g., IL-10) or the activation of regulatory T cells (Tregs), which can dampen the overall immune response.[4]
-
Cell Viability Issues: At very high concentrations, the formulation components or the oligonucleotide itself might induce cytotoxicity in cell-based assays, leading to a decrease in the measured response.
Q3: We are seeing significant variability in the response to the same dose of this compound across different experimental batches/animals. What are the potential sources of this inconsistency?
A3: Inconsistent responses can arise from several factors related to the experimental setup and biological variability. Key areas to investigate include:
-
Experimental System:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are authenticated and within a consistent passage number range, as TLR9 expression can vary with cell passage.
-
Primary Cell Donor Variability: Immune cells from different donors can exhibit significant variability in their response to TLR9 agonists due to genetic factors and prior immune exposure.
-
Animal Model: The species, strain, age, and health status of the animals can all influence the immune response. TLR9 expression and signaling pathways can differ between species.
-
-
Reagent and Protocol Consistency:
-
This compound Handling: Ensure consistent storage, thawing, and dilution of the this compound stock solution. Oligonucleotides can be sensitive to degradation.
-
Assay Conditions: Maintain consistent cell densities, incubation times, and reagent concentrations across experiments.
-
-
Tumor Microenvironment (for in vivo studies): The composition of the tumor microenvironment, including the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells, can significantly impact the efficacy of TLR9 agonists.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound dose-response inconsistencies.
Problem: Non-Monotonic (Bell-Shaped) Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Receptor Downregulation/Desensitization | - Perform a time-course experiment to assess the kinetics of the response. - Measure TLR9 expression levels (mRNA or protein) after exposure to different concentrations of this compound. |
| Induction of Inhibitory Pathways | - Measure the levels of immunosuppressive cytokines (e.g., IL-10) in your experimental system at various this compound concentrations. - Analyze the frequency and activation state of regulatory T cells (Tregs) in in vivo models. |
| Cytotoxicity | - Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to rule out toxic effects at high concentrations. |
Problem: High Inter-Experimental or Inter-Animal Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Activity | - Aliquot this compound upon receipt to minimize freeze-thaw cycles. - Verify the integrity of the oligonucleotide using appropriate analytical methods if degradation is suspected. |
| Variability in Biological System | - In Vitro: Use cell lines from a reliable source and maintain a consistent cell banking and passage protocol. When using primary cells, increase the number of donors and analyze data for donor-specific trends. - In Vivo: Standardize the age, sex, and genetic background of the animals. Ensure consistent housing and handling conditions. Increase group sizes to improve statistical power. |
| Assay Performance | - Include positive and negative controls in every experiment to monitor assay consistency. - Perform assay validation to determine the precision, accuracy, and robustness of your measurement system. |
Data Presentation
Table 1: Dose Escalation of Subcutaneous this compound in a Phase I Clinical Trial
| Dose Level (mg) | Number of Patients |
| 15 | 4 |
| 30 | 4 |
| 60 | 4 |
| 120 | 7 |
Data from a Phase I trial of Lefitolimod in combination with ipilimumab in patients with advanced solid tumors. The maximum tolerated dose was not reached.
Table 2: Pharmacodynamic Effects of TLR9 Agonists in Preclinical Models
| Biomarker | Effect of TLR9 Agonist |
| Proinflammatory Cytokines (e.g., IFN-γ, IL-12) | Increased Secretion |
| Chemokines (e.g., IP-10, MCP-1) | Increased Secretion |
| Plasmacytoid Dendritic Cell (pDC) Activation | Increased |
| Natural Killer (NK) Cell Activation | Increased |
| T Helper 1 (Th1) Polarization | Promoted |
Experimental Protocols
Key Experiment: In Vitro Assessment of Immune Cell Activation
Objective: To determine the dose-response of this compound on the activation of a specific immune cell population (e.g., peripheral blood mononuclear cells - PBMCs).
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Dose Preparation: Prepare a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Add the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Endpoint Analysis:
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of relevant cytokines (e.g., IFN-α, IP-10) using ELISA or a multiplex bead-based assay.
-
Cell Surface Marker Expression: Harvest the cells and stain with fluorescently labeled antibodies against activation markers (e.g., CD69, CD86) for analysis by flow cytometry.
-
Mandatory Visualizations
Caption: this compound's TLR9 signaling pathway.
Caption: Troubleshooting workflow for dose-response inconsistencies.
References
Technical Support Center: Managing Potential Toxicity of Polvitolimod in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with Polvitolimod in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action?
A1: this compound is a synthetic Toll-like receptor 9 (TLR9) agonist. TLR9 is an intracellular receptor that recognizes unmethylated CpG dinucleotides, which are common in bacterial and viral DNA. As a TLR9 agonist, this compound is designed to stimulate a potent innate and subsequent adaptive immune response. This immunomodulatory activity is being investigated for applications in oncology and infectious diseases. The wide application of TLR9 agonists in animal studies indicates their effectiveness in enhancing targeted immune responses.[1]
Q2: What are the potential toxicities associated with this compound administration in animal models?
A2: Given its mechanism as a TLR9 agonist, the primary potential toxicity of this compound is an over-exuberant immune response, which can manifest as:
-
Cytokine Release Syndrome (CRS): Characterized by a systemic inflammatory response due to the release of a large amount of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ.[2][3] Symptoms in animal models can include weight loss, ruffled fur, lethargy, and changes in body temperature.
-
Injection Site Reactions: Local inflammation, swelling, and granuloma formation at the injection site are possible.[4]
-
Systemic Inflammation: This can lead to transient changes in hematological and serum biochemical parameters.[4]
-
Influenza-like Symptoms: In clinical trials of other TLR agonists, flu-like symptoms such as pyrexia, chills, and headache have been reported, which may translate to observable general malaise in animal models.
Q3: What are the key principles for managing this compound-induced toxicity?
A3: The core principles for managing toxicity are anticipation, monitoring, and targeted intervention. This involves careful dose-finding studies, close observation of animals post-administration for clinical signs of toxicity, and the use of supportive care or specific pharmacological agents to counteract the adverse effects. Decontamination strategies, such as inducing emesis or administering activated charcoal, are generally not applicable for systemically administered agents like this compound unless there is a known oral exposure route being studied.
Troubleshooting Guides
Problem 1: Animals are exhibiting signs of severe Cytokine Release Syndrome (e.g., rapid weight loss, hypothermia, lethargy) shortly after this compound administration.
| Potential Cause | Troubleshooting Step |
| Dose is too high. | Review dose-response data. Consider dose reduction in subsequent cohorts. |
| Rapid systemic absorption and immune activation. | Consider alternative routes of administration (e.g., subcutaneous vs. intravenous) to slow absorption. |
| High tumor burden (in oncology models) leading to excessive immune activation. | Stratify animals by tumor burden. Consider a lead-in dosing schedule with escalating doses. |
| Animal model is particularly sensitive. | Review literature for strain-specific sensitivities. Consider using a different, less sensitive strain if appropriate for the research question. |
Problem 2: Significant and persistent injection site reactions are observed.
| Potential Cause | Troubleshooting Step |
| High concentration of this compound. | Dilute the formulation to a larger volume for injection. |
| Formulation is irritating. | Review the vehicle composition. Ensure pH and osmolarity are physiologically compatible. |
| Subcutaneous depot effect causing prolonged inflammation. | Consider smaller, more frequent doses instead of a single large dose. Rotate injection sites. |
Data on Toxicity Management Agents
The following table summarizes potential therapeutic interventions for managing this compound-induced toxicities, based on strategies used for other immunomodulatory agents.
| Agent | Target | Potential Effect | Reported Use in Animal Models | Reference |
| Tocilizumab | IL-6 Receptor | Mitigation of CRS symptoms. | Approved for CAR-T cell-induced CRS. Shown to prevent CRS in mouse models. | |
| Anakinra | IL-1 Receptor | Mitigation of CRS and neurotoxicity. | Shown to be an efficient drug for mitigating both CRS and neurotoxicity in mouse models. | |
| Dexamethasone | Glucocorticoid Receptor | Broad immunosuppression. | Commonly used for CRS mitigation. | |
| Dasatinib | Src Family Kinases | Reversible inhibition of T-cell activation and cytokine release. | Can be used as a temporary "OFF" switch for CAR-T cells to prevent lethal CRS in mouse models. | |
| Lenzilumab | GM-CSF | Prevents macrophage differentiation and subsequent production of pro-inflammatory cytokines. | Administration of a neutralizing antibody against GM-CSF has the potential to prevent CRS. |
Experimental Protocols
Protocol 1: Assessment of Cytokine Release Syndrome in a Mouse Model
-
Animal Model: Select an appropriate mouse strain (e.g., C57BL/6 or BALB/c).
-
Dosing: Administer this compound via the intended experimental route (e.g., intravenous, intraperitoneal, or subcutaneous). Include a vehicle control group.
-
Monitoring:
-
Record body weight and body temperature daily.
-
Perform clinical scoring daily based on posture, activity, and fur condition.
-
Collect blood samples at baseline and at specified time points post-dosing (e.g., 2, 6, 24, and 48 hours).
-
-
Cytokine Analysis:
-
Prepare serum from blood samples.
-
Analyze serum for a panel of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-1β) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
-
Data Interpretation: Compare cytokine levels and clinical signs between this compound-treated and control groups to characterize the CRS profile.
Protocol 2: Evaluation of a Mitigating Agent for CRS
-
Study Design: Based on the CRS profile established in Protocol 1, design a study with the following groups:
-
Vehicle Control
-
This compound alone
-
This compound + Mitigating Agent (e.g., Dexamethasone or an anti-IL-6 antibody)
-
Mitigating Agent alone
-
-
Dosing: Administer the mitigating agent at a clinically relevant time point (e.g., prophylactically before this compound, or therapeutically after the onset of clinical signs).
-
Monitoring and Analysis: Perform the same monitoring and cytokine analysis as described in Protocol 1.
-
Data Interpretation: Assess whether the mitigating agent reduces the severity of clinical signs and lowers the levels of key inflammatory cytokines induced by this compound.
Visualizations
Caption: this compound (a TLR9 agonist) signaling pathway.
Caption: Experimental workflow for managing this compound toxicity.
References
- 1. Frontiers | Safety and efficacy of toll-like receptor agonists as therapeutic agents and vaccine adjuvants for infectious diseases in animals: a systematic review [frontiersin.org]
- 2. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling Cytokine Release Syndrome to Harness the Full Potential of CAR-Based Cellular Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of general toxicity and safety pharmacology of a receptor-binding domain-based COVID-19 subunit vaccine in various animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Polatuzumab Vedotin in Cancer Cell Lines
Disclaimer: Information on "Polvitolimod" is limited in publicly available scientific literature. It is possible that this is a newer compound or a different designation. However, the query strongly aligns with the well-documented antibody-drug conjugate, Polatuzumab Vedotin . This technical support center, therefore, focuses on overcoming resistance to Polatuzumab Vedotin in cancer cell lines, providing researchers with comprehensive troubleshooting guides and FAQs.
Frequently Asked Questions (FAQs)
Q1: What is Polatuzumab Vedotin and what is its mechanism of action?
Polatuzumab vedotin is an antibody-drug conjugate (ADC) that targets CD79b, a protein expressed on the surface of B-cells.[1][2][3][4] The ADC consists of a monoclonal antibody that binds to CD79b, linked to a potent anti-cancer agent called monomethyl auristatin E (MMAE).[1] Upon binding to CD79b on a cancer cell, Polatuzumab vedotin is internalized. Inside the cell, the linker is cleaved, releasing MMAE. MMAE then disrupts microtubules, essential components of the cell's skeleton, leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: My cancer cell line is showing reduced sensitivity to Polatuzumab Vedotin. What are the potential mechanisms of resistance?
Several mechanisms can contribute to reduced sensitivity to Polatuzumab Vedotin:
-
Increased expression of multidrug resistance protein 1 (MDR1): MDR1 is a transmembrane protein that can pump drugs out of the cell, reducing the intracellular concentration of MMAE.
-
Decreased expression of the pro-apoptotic protein Bim: Bim is a key mediator of apoptosis. Reduced levels of Bim can make cancer cells more resistant to the cytotoxic effects of MMAE.
-
Alterations in CD79b expression or accessibility: Changes in the glycosylation of CD79b can mask the binding site for the polatuzumab antibody, preventing the ADC from binding to and entering the cancer cell.
-
Upregulation of anti-apoptotic proteins like MCL-1: MCL-1 is a pro-survival protein that can counteract the apoptotic signals induced by MMAE.
Q3: How can I determine the specific mechanism of resistance in my cell line?
To identify the resistance mechanism, you can perform the following experiments:
-
Gene and protein expression analysis: Use qPCR and Western blotting to assess the expression levels of ABCB1 (the gene encoding MDR1), BCL2L11 (the gene encoding Bim), and MCL1.
-
Flow cytometry: Analyze the surface expression of CD79b to check for downregulation or masking of the epitope.
-
Functional assays: Measure the efflux of a fluorescent MDR1 substrate (e.g., rhodamine 123) to determine if MDR1 activity is increased.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced cell death despite confirmed CD79b expression. | Increased drug efflux via MDR1. | 1. Assess MDR1 expression and activity. 2. Co-administer an MDR1 inhibitor (e.g., verapamil, cyclosporine A) with Polatuzumab Vedotin. |
| Decreased expression of pro-apoptotic proteins (e.g., Bim). | 1. Quantify Bim expression levels. 2. Consider combination therapy with agents that upregulate Bim or inhibit anti-apoptotic proteins (e.g., venetoclax). | |
| Upregulation of anti-apoptotic proteins (e.g., MCL-1). | 1. Measure MCL-1 protein levels. 2. Combine Polatuzumab Vedotin with an MCL-1 inhibitor. | |
| Low binding of Polatuzumab Vedotin to the cell surface. | Altered glycosylation of CD79b, masking the antibody epitope. | 1. Analyze the glycosylation status of CD79b. 2. Treat cells with inhibitors of glycosylation or sialylation to see if binding is restored. |
| Inconsistent results between experiments. | Cell line heterogeneity. | 1. Perform single-cell cloning to establish a homogenous population. 2. Regularly perform cell line authentication. |
| Reagent variability. | 1. Use a consistent lot of Polatuzumab Vedotin. 2. Validate all antibodies and reagents before use. |
Quantitative Data Summary
Table 1: IC50 Values of Polatuzumab Vedotin in Sensitive and Resistant DLBCL Cell Lines
| Cell Line | Parental IC50 (µg/mL) | Resistant IC50 (µg/mL) | Fold Resistance | Reference |
| SU-DHL-4 | ~0.05 | ~0.115 | 2.3 | |
| STR-428 | ~0.02 | ~0.352 | 17.6 |
Table 2: Combination Therapy Effects in Polatuzumab Vedotin-Resistant Cells
| Cell Line | Treatment | Effect | Reference |
| Pola-resistant SU-DHL-4 | Polatuzumab Vedotin + Rituximab | Increased Rituximab-induced CDC sensitivity | |
| Pola-resistant STR-428 | Polatuzumab Vedotin + Rituximab | Increased Rituximab-induced CDC sensitivity and enhanced antitumor activity in vivo | |
| NHL cell lines | Polatuzumab Vedotin + Venetoclax + anti-CD20 antibody | Tumor regressions in preclinical models |
Experimental Protocols
Protocol 1: Assessment of MDR1-Mediated Drug Efflux
Objective: To determine if increased MDR1 activity contributes to Polatuzumab Vedotin resistance.
Materials:
-
Sensitive and resistant cancer cell lines
-
Rhodamine 123 (MDR1 substrate)
-
Verapamil (MDR1 inhibitor)
-
Flow cytometer
Procedure:
-
Culture sensitive and resistant cells to 80% confluency.
-
Harvest and resuspend cells in fresh culture medium.
-
Incubate cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.
-
For the inhibitor control group, pre-incubate cells with 10 µM Verapamil for 1 hour before adding Rhodamine 123.
-
Wash cells twice with ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
Interpretation: A lower fluorescence intensity in resistant cells compared to sensitive cells, which is reversed by Verapamil treatment, indicates increased MDR1-mediated efflux.
Protocol 2: Western Blot Analysis of Bim and MCL-1 Expression
Objective: To quantify the protein levels of the pro-apoptotic protein Bim and the anti-apoptotic protein MCL-1.
Materials:
-
Sensitive and resistant cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-Bim, anti-MCL-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Lyse cells and quantify total protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Interpretation: Compare the band intensities of Bim and MCL-1 between sensitive and resistant cell lines, normalized to the β-actin loading control.
Visualizations
Caption: Mechanism of action of Polatuzumab Vedotin.
Caption: Key mechanisms of resistance to Polatuzumab Vedotin.
Caption: Experimental workflow for overcoming resistance.
References
Validation & Comparative
Polvitolimod vs. Imiquimod: A Comparative Guide to TLR7 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Polvitolimod (also known as DSP-0509) and Imiquimod, two prominent agonists of Toll-like receptor 7 (TLR7). The following sections detail their performance in TLR7 activation, supported by experimental data, and provide comprehensive methodologies for the key experiments cited.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses. Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting a robust antiviral and antitumor immune response. Both this compound and Imiquimod are synthetic small molecules that function as TLR7 agonists and are being investigated for various therapeutic applications, including oncology and infectious diseases.
Performance Comparison
Potency and Selectivity in TLR7 Activation
The potency of a TLR7 agonist is typically determined by its half-maximal effective concentration (EC50) in a reporter gene assay. This compound has demonstrated higher potency and selectivity for TLR7 compared to Imiquimod.
| Compound | Target(s) | EC50 (Human TLR7) | Cell Line | Selectivity | Reference |
| This compound (DSP-0509) | TLR7 | 316 nM | HEK293 | High (EC50 for TLR8 > 10 µM) | [1] |
| Imiquimod | TLR7 (and TLR8 to a lesser extent) | ~10.7 µM | HEK293 | Lower | [2] |
Cytokine Induction Profile
A key differentiator between this compound and Imiquimod is their downstream signaling and resulting cytokine profiles. Imiquimod is known to induce a broad inflammatory response through the activation of both the IRF7 and NF-κB pathways. In contrast, this compound appears to selectively activate the IRF7 pathway, leading to a more focused interferon response with a reduced pro-inflammatory cytokine signature.
| Cytokine | This compound (DSP-0509) | Imiquimod |
| IFN-α | Induced | Induced[3][4][5] |
| IFN-β | Likely Induced (as part of interferon signature) | Induced |
| TNF-α | Low to no induction | Induced |
| IL-6 | Low to no induction | Induced |
| IL-12 | Induced in some models | Induced |
| IL-1β | Not reported | Induced |
| IL-8 | Not reported | Induced |
| Gzmb | Induced in some models | Not prominently reported |
Signaling Pathways
This compound and Imiquimod both activate TLR7 within the endosome of immune cells, primarily plasmacytoid dendritic cells (pDCs). However, they exhibit different downstream signaling preferences.
Experimental Workflows and Protocols
TLR7 Reporter Gene Assay for EC50 Determination
This protocol outlines a general procedure for determining the EC50 of TLR7 agonists using a commercially available HEK-293 cell line stably transfected with human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).
Detailed Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selective antibiotics as per the manufacturer's instructions.
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Imiquimod in culture medium. A typical concentration range would be from 0.1 nM to 100 µM.
-
Cell Stimulation: Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TLR7 agonist like R848).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
SEAP Detection: Add QUANTI-Blue™ Solution to the wells and incubate for 1-3 hours at 37°C.
-
Measurement: Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
Data Analysis: Plot the OD values against the compound concentrations and fit a dose-response curve to determine the EC50 value for each compound.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the stimulation of human PBMCs with TLR7 agonists and subsequent measurement of cytokine production using a multiplex immunoassay (e.g., Luminex).
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Cell Stimulation: Treat the cells with various concentrations of this compound, Imiquimod, a positive control (e.g., LPS for broad cytokine induction), and a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Analyze the cytokine concentrations in the supernatants using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs for specific cytokines of interest (e.g., IFN-α, TNF-α, IL-6, IL-12) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves and compare the profiles induced by this compound and Imiquimod.
Conclusion
This compound and Imiquimod are both effective TLR7 agonists, but they exhibit distinct profiles in terms of potency, selectivity, and downstream signaling. This compound appears to be a more potent and selective TLR7 agonist that preferentially activates the IRF7 pathway, leading to a focused interferon response. Imiquimod, while a well-established TLR7 agonist, is less potent and also activates TLR8, resulting in a broader pro-inflammatory cytokine profile through the activation of both IRF7 and NF-κB pathways. The choice between these two agonists for research or therapeutic development will depend on the desired immunological outcome, with this compound offering a more targeted induction of the type I interferon response.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How imiquimod licenses plasmacytoid dendritic cells to kill tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-transcriptional IRF7 interacts with NF-κB to inhibit viral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Polvitolimod and Resiquimod Cytokine Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytokine profiles induced by two Toll-like receptor (TLR) agonists, Polvitolimod (DSP-0509) and Resiquimod (R848). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction
This compound and Resiquimod are small molecule immune response modifiers that function by activating Toll-like receptors, key components of the innate immune system. Their ability to induce a robust cytokine response has positioned them as promising candidates for various therapeutic applications, including oncology and infectious diseases. This guide focuses on a direct comparison of their induced cytokine profiles, a critical factor in determining their potential efficacy and safety.
Mechanism of Action
This compound is a selective agonist of Toll-like receptor 7 (TLR7).[1][2][3] In contrast, Resiquimod is an agonist for both Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[4] This fundamental difference in receptor activation is a key determinant of their distinct cytokine induction profiles.
Activation of TLR7 and TLR8 initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). This, in turn, drives the expression and secretion of a wide array of pro-inflammatory cytokines and type I interferons.
Comparative Cytokine Profile
The following table summarizes the known cytokine induction profiles of this compound and Resiquimod based on available preclinical data. It is important to note that direct head-to-head comparative studies with quantitative data are limited in the public domain.
| Cytokine | This compound (TLR7 Agonist) | Resiquimod (TLR7/8 Agonist) | Key Cellular Sources |
| Type I Interferons | |||
| IFN-α | Induced[1] | Potently Induced | Plasmacytoid Dendritic Cells (pDCs) |
| Pro-inflammatory Cytokines | |||
| TNF-α | Induced | Potently Induced | Monocytes, Macrophages, Dendritic Cells |
| IL-12 | Likely Induced (as a general TLR7 agonist effect) | Potently Induced | Monocytes, Dendritic Cells |
| IL-6 | Likely Induced (as a general TLR7 agonist effect) | Induced | Monocytes, Macrophages |
| IL-1β | Likely Induced (as a general TLR7 agonist effect) | Induced | Monocytes, Macrophages |
| IL-8 | Likely Induced (as a general TLR7 agonist effect) | Induced | Monocytes, Macrophages |
| Chemokines | |||
| IP-10 (CXCL10) | Induced | Induced | Monocytes, Macrophages, Dendritic Cells |
| Th1-type Cytokines | |||
| IFN-γ | Indirectly Induced (downstream of IL-12) | Indirectly Induced (downstream of IL-12) | NK cells, T cells |
| Th2-type Cytokines | |||
| IL-4 | Not reported as a primary induced cytokine | Inhibited | T cells |
| IL-5 | Not reported as a primary induced cytokine | Inhibited | T cells |
| Regulatory Cytokines | |||
| IL-10 | Not reported as a primary induced cytokine | Induced | Monocytes, Macrophages |
Note: One study has suggested that the cytokine levels induced by this compound are expected to be lower than those induced by Resiquimod. Additionally, the minimum cytokine induction dose of this compound in human whole blood was found to be lower than that of another TLR7/8 agonist, 852A.
Signaling Pathways
The signaling pathways for this compound and Resiquimod are initiated by their binding to TLR7 and TLR7/8 respectively within the endosome of immune cells.
Caption: this compound signaling pathway via TLR7.
Caption: Resiquimod signaling pathway via TLR7 and TLR8.
Experimental Protocols
The following provides a general methodology for assessing the cytokine profiles of TLR agonists like this compound and Resiquimod in vitro. Specific parameters may need to be optimized for individual experiments.
In Vitro Cytokine Release Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
1. Isolation of PBMCs:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Isolated PBMCs are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
2. Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
This compound or Resiquimod are added to the cell cultures at various concentrations (e.g., a dose-response curve from 0.1 µM to 10 µM). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated at 37°C in a 5% CO2 incubator for a specified period (e.g., 24, 48, or 72 hours).
3. Cytokine Measurement:
-
After incubation, the cell culture supernatants are collected by centrifugation.
-
The concentrations of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IL-10, IP-10) in the supernatants are quantified using a multiplex immunoassay (e.g., Luminex-based assay) or by individual enzyme-linked immunosorbent assays (ELISAs).
4. Data Analysis:
-
The cytokine concentrations are plotted against the agonist concentrations to determine the dose-dependent effect of each compound.
-
Statistical analysis is performed to compare the cytokine profiles induced by this compound and Resiquimod.
Caption: Experimental workflow for in vitro cytokine profiling.
Conclusion
This compound and Resiquimod both represent potent inducers of innate immune responses through the activation of Toll-like receptors. The primary distinction lies in their receptor specificity, with this compound being a selective TLR7 agonist and Resiquimod a dual TLR7/8 agonist. This difference likely accounts for the variations in their cytokine profiles, with Resiquimod generally considered to induce a broader and more potent pro-inflammatory response. The choice between these two agents for a specific research or therapeutic application will depend on the desired immunological outcome and the specific cytokine milieu required to achieve the intended effect. Further head-to-head studies are warranted to fully elucidate the quantitative differences in their cytokine induction and to better predict their in vivo activity.
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Polvitolimod's Selectivity for TLR7 over TLR8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Polvitolimod's (also known as PRTX007) selectivity for Toll-like receptor 7 (TLR7) over Toll-like receptor 8 (TLR8). The following sections present available data, detail relevant experimental protocols, and illustrate key biological pathways and experimental workflows to support the validation of this compound as a selective TLR7 agonist.
Executive Summary
This compound is a clinical-stage, orally administered small molecule developed to specifically activate TLR7. This targeted activation of the innate immune system aims to drive a therapeutic poly-interferon response, beneficial in the treatment of cancers and viral diseases, while avoiding the excessive inflammation often associated with TLR8 activation. Phase 1 clinical trial data for its active moiety, PRX034, has demonstrated activation of the innate immune system without a significant increase in proinflammatory factors typically driven by the NF-κB pathway, which is a hallmark of TLR8 signaling. While direct head-to-head EC50 values for this compound on TLR7 and TLR8 are not publicly available, the developer, Primmune Therapeutics, emphasizes its specificity for TLR7. This selectivity is a key differentiator, aiming to provide a favorable safety profile by minimizing the production of proinflammatory cytokines such as IL-6, TNFα, and IL-1β.
Data Presentation: this compound's TLR7 Activation
Quantitative data for this compound's direct binding or activation of TLR8 is not available in the public domain, underscoring its development as a selective TLR7 agonist. The table below summarizes the available activity data for TLR7 activation by agonists from the same class developed by Primmune Therapeutics.
| Compound Class | Assay System | Measured Endpoint | EC50 (µM) | Source |
| Differentially Tuned TLR7 Agonists | Human Peripheral Blood Mononuclear Cells (hPBMC) | IFN Production | 15 and 62 | [1][2] |
Note: While these EC50 values are for representative TLR7 agonists from the same developer, they illustrate the potency range for this class of compounds in a relevant primary human cell-based assay. The lack of reported TLR8 activity for this compound is a strong indicator of its selectivity.
Comparative Analysis with Other TLR Agonists
To provide context, the table below lists publicly available EC50 values for other well-characterized TLR7 and TLR8 agonists. This comparison highlights the typical potency of selective and dual agonists for these receptors.
| Compound | Target(s) | Assay System | EC50 | Source |
| DN052 | TLR8 | HEK-Blue™ hTLR8 Reporter Cells | 6.7 nM | [3] |
| Motolimod (VTX-2337) | TLR8 | HEK-TLR8 Transfectants | ~100 nM | [4] |
| Resiquimod (R848) | TLR7/8 | Not Specified | Not Specified | [5] |
| BMS Exemplified Compound | TLR7 | HEK-Blue hTLR7 Reporter Cells | 0.22 nM |
This comparative data illustrates that potent and selective TLR agonists are well-characterized, and the development of this compound has focused on achieving high selectivity for TLR7.
Experimental Protocols
The determination of a compound's selectivity for TLR7 versus TLR8 is typically achieved through in vitro cell-based assays. The following is a detailed methodology for a common approach using commercially available reporter cell lines.
HEK-Blue™ TLR7/TLR8 Reporter Gene Assay
This assay is a standard method for assessing the activation of specific TLRs. It utilizes Human Embryonic Kidney (HEK293) cells that are engineered to express a specific human TLR (e.g., hTLR7 or hTLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter that is inducible by NF-κB and/or AP-1, transcription factors that are activated upon TLR signaling.
Objective: To quantify the activation of TLR7 and TLR8 by a test compound (e.g., this compound) and determine its EC50 value for each receptor.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
Test compound (this compound)
-
Positive controls: A known selective TLR7 agonist (e.g., Imiquimod) and a known selective TLR8 agonist (e.g., Motolimod) or a dual agonist (e.g., Resiquimod).
-
Negative control (vehicle, e.g., DMSO)
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the supplier's instructions. On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to the recommended cell density.
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) and control compounds in the appropriate cell culture medium.
-
Assay Plate Setup: Add the diluted compounds to a 96-well plate. Include wells for the negative control (vehicle only).
-
Cell Seeding: Add the cell suspension to each well of the 96-well plate containing the compounds.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time (typically 16-24 hours).
-
Data Acquisition: During incubation, the activation of TLR7 or TLR8 will lead to the secretion of SEAP into the cell culture medium. The HEK-Blue™ Detection medium contains a substrate that is hydrolyzed by SEAP, resulting in a color change to blue. The optical density (OD) is measured using a spectrophotometer at a wavelength of 620-655 nm.
-
Data Analysis: The OD values are plotted against the compound concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using a non-linear regression analysis (e.g., four-parameter logistic curve).
Selectivity Determination: The selectivity of this compound for TLR7 over TLR8 is determined by comparing the EC50 values obtained from the HEK-Blue™ hTLR7 and hTLR8 cell lines. A significantly lower EC50 for TLR7 and a very high or no measurable EC50 for TLR8 would confirm its selectivity.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow relevant to the validation of this compound's selectivity.
Caption: this compound-mediated TLR7 signaling pathway.
Caption: Workflow for TLR7/TLR8 selectivity assay.
References
- 1. primmunerx.com [primmunerx.com]
- 2. primmunerx.com [primmunerx.com]
- 3. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
Cross-reactivity of Polvitolimod with other TLRs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Polvitolimod, a known Toll-like Receptor 7 (TLR7) agonist, with other members of the TLR family. The information presented is based on established methodologies for assessing TLR agonist selectivity. While specific quantitative cross-reactivity data for this compound is not publicly available, this guide outlines the expected selectivity profile for a highly specific TLR7 agonist and the experimental protocols used to determine it.
Data Presentation: Expected Cross-Reactivity Profile
A crucial aspect of developing a TLR agonist for therapeutic use is ensuring its specificity to minimize off-target effects. The following table summarizes the expected results from a cross-reactivity panel for a highly selective TLR7 agonist like this compound. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of the agonist required to elicit 50% of the maximal response. A high EC50 value indicates low potency and, in this context, low cross-reactivity.
| Toll-like Receptor (TLR) | Ligand | Expected EC50 of this compound (µM) |
| TLR7 | Single-stranded RNA (ssRNA) | < 1 |
| TLR2 | Peptidoglycan, Lipoproteins | > 100 |
| TLR3 | Double-stranded RNA (dsRNA) | > 100 |
| TLR4 | Lipopolysaccharide (LPS) | > 100 |
| TLR5 | Flagellin | > 100 |
| TLR8 | Single-stranded RNA (ssRNA) | > 50 |
| TLR9 | Unmethylated CpG DNA | > 100 |
Note: The EC50 value for TLR7 is expected to be low, indicating high potency and selectivity. For other TLRs, the EC50 values are expected to be significantly higher, demonstrating a lack of significant cross-reactivity.
Experimental Protocols: Assessing TLR Cross-Reactivity
The standard method for evaluating the selectivity of a TLR agonist involves the use of reporter cell lines, typically Human Embryonic Kidney 293 (HEK293) cells, engineered to express a single human TLR and a reporter gene.
Key Experiment: TLR Activation Reporter Assay
Objective: To determine the potency and selectivity of this compound by measuring the activation of various TLRs.
Cell Lines: A panel of HEK-Blue™ TLR cell lines (or equivalent), each stably co-transfected with a specific human TLR gene (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, and TLR9) and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter.
Methodology:
-
Cell Seeding: HEK-Blue™ TLR cells are seeded into 96-well plates at a predetermined density (e.g., 2.5 x 10^4 to 5 x 10^4 cells/well) and incubated overnight to allow for cell adherence.
-
Compound Preparation: this compound is serially diluted in the appropriate cell culture medium to create a range of concentrations to be tested. Known specific agonists for each TLR are also prepared as positive controls (e.g., Pam3CSK4 for TLR2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8, and ODN 2006 for TLR9). Medium alone serves as a negative control.
-
Cell Stimulation: The culture medium is removed from the cells and replaced with the prepared dilutions of this compound, positive controls, or negative control.
-
Incubation: The plates are incubated for a period sufficient to allow for TLR activation and reporter gene expression (typically 18-24 hours) at 37°C in a 5% CO2 incubator.
-
Reporter Gene Detection:
-
SEAP Reporter: A sample of the cell culture supernatant is collected and mixed with a SEAP detection reagent (e.g., QUANTI-Blue™). The enzymatic reaction results in a color change that is quantified by measuring the absorbance at a specific wavelength (e.g., 620-655 nm) using a spectrophotometer.
-
Luciferase Reporter: A luciferase substrate is added directly to the cells, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The reporter activity (absorbance or luminescence) is plotted against the concentration of this compound. The EC50 values are then calculated using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
Mandatory Visualization
Signaling Pathway
Caption: Canonical TLR7 signaling pathway initiated by this compound.
Experimental Workflow
Caption: Workflow for TLR cross-reactivity assessment.
Comparative Safety Analysis of Polvitolimod: A TLR7 Agonist Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Polvitolimod (also known as PRTX007), a preclinical Toll-like Receptor 7 (TLR7) agonist. Given the limited publicly available clinical data for this compound, this comparison is based on its preclinical profile and the established safety profiles of other TLR7 agonists that have undergone clinical investigation. This document aims to offer a valuable resource for researchers and drug development professionals by contextualizing the potential safety considerations for this compound within the broader class of TLR7 agonists and other immunomodulatory agents.
Introduction to this compound and TLR7 Agonism
This compound is an investigational oral, small-molecule TLR7 agonist designed to elicit a controlled and sustained innate immune response for the treatment of cancer and infectious diseases.[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of myeloid cells and plasmacytoid dendritic cells (pDCs). This activation results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines, which in turn stimulate a downstream adaptive immune response.
The therapeutic potential of TLR7 agonists lies in their ability to awaken the immune system to fight pathogens and malignant cells. However, this immune activation also carries the risk of dose-limiting toxicities, primarily related to systemic inflammation and cytokine release syndrome (CRS). Therefore, a thorough understanding of the safety profile is paramount in the development of these agents.
Comparative Safety Profile of TLR7 Agonists
The following table summarizes the adverse event profiles of several TLR7 agonists that have been evaluated in clinical trials. It is important to note that the route of administration (topical vs. systemic) significantly influences the safety profile.
| Drug (Target) | Route of Administration | Common Adverse Events (>10% frequency where reported) | Serious Adverse Events (Grade ≥3 where reported) |
| This compound (PRTX007) (TLR7) | Oral | Preclinical data suggests it is well-tolerated and avoids excessive systemic inflammation. A Phase 1 study in healthy volunteers showed it was well-tolerated while driving a controlled, long-term systemic stimulation of the innate immune response.[1] | Data not publicly available. |
| Imiquimod (Aldara®, Zyclara®) (TLR7) | Topical | Application site reactions (erythema, flaking, erosion, excoriation, edema), itching, burning.[2] | Rare: Severe local skin reactions, potential for systemic flu-like symptoms (fatigue, fever, myalgia).[2][3] |
| Resiquimod (R848) (TLR7/8) | Topical, Intravenous | Topical: Application site reactions (erythema, edema, erosion), itching, burning. Systemic: Flu-like symptoms (chills, myalgia, fatigue), injection site reactions. | Systemic: Dose-limiting toxicities related to cytokine release. |
| GSK2245035 (TLR7) | Intranasal | Headache, nasopharyngitis, oropharyngeal pain. At higher doses (80-100 ng), cytokine release syndrome-related symptoms (headache, fever, chills, nausea) were common. | At a 20 ng dose, the adverse event profile was similar to placebo. Higher doses were not tested due to CRS-related symptoms. |
| Vesatolimod (GS-9620) (TLR7) | Oral | Flu-like symptoms (pyrexia, chills, headache), fatigue, myalgia, nausea. | Grade 3 flu-like adverse events were infrequent. One case of Grade 3 cytokine release syndrome was reported in a participant receiving Vesatolimod with an investigational antibody. |
| Tilsotolimod (IMO-2125) (TLR9) | Intratumoral | In combination with ipilimumab: Anemia, immune-mediated hepatitis. | Grade ≥3 adverse events occurred in 61.1% of patients receiving the combination, with the most common being anemia and immune-mediated hepatitis. |
Experimental Protocols for Safety Assessment
The safety of immunomodulatory drugs like this compound is evaluated through a combination of preclinical and clinical studies.
Preclinical Safety Assessment
Standard preclinical safety programs for small molecule immunomodulators generally include:
-
In vitro assays: Cytokine release assays using human peripheral blood mononuclear cells (PBMCs) or whole blood are crucial to predict the potential for cytokine storms.
-
Animal Models: Toxicology studies in at least two species (one rodent, one non-rodent) are conducted to identify potential target organs of toxicity and to determine a safe starting dose for human trials. For immunomodulators, non-human primates are often used due to their greater immunological similarity to humans. These studies assess for signs of immunotoxicity, such as effects on immune cell populations, lymphoid organs, and the response to immune challenges. However, it's important to note that animal models may not always accurately predict human immune responses and adverse events.
Clinical Safety Assessment
In clinical trials, safety is monitored through:
-
Dose-escalation studies (Phase 1): These trials are designed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). Patients are closely monitored for dose-limiting toxicities.
-
Adverse Event (AE) Monitoring and Reporting: All AEs are recorded, graded for severity (typically using the Common Terminology Criteria for Adverse Events - CTCAE), and assessed for their relationship to the study drug.
-
Safety Monitoring Plans: Protocols for clinical trials include detailed plans for safety monitoring, which may include frequent laboratory tests (hematology, clinical chemistry), vital sign measurements, and electrocardiograms. For immunomodulators, specific monitoring for immune-related adverse events (irAEs) is critical.
-
Cytokine Release Syndrome (CRS) Evaluation: Given the mechanism of action of TLR7 agonists, there is a focus on monitoring for CRS. This involves tracking for hallmark signs such as fever, hypotension, and hypoxia. Various grading scales, such as those developed by the American Society for Transplantation and Cellular Therapy (ASTCT), are used to standardize the assessment of CRS severity.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and evaluation, the following diagrams illustrate the TLR7 signaling pathway and a typical clinical trial workflow for an immunomodulatory agent.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Harms Reported in Package Insert Data and Other Sources - Diagnosis and Management of Infantile Hemangioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Topical imiquimod adverse event: Beyond the local skin reaction-A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Polvitolimod's Interferon Signature Against Other Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interferon (IFN) signature induced by Polvitolimod (Lefitolimod/MGN1703) and other prominent immunomodulators, particularly Toll-like receptor 9 (TLR9) agonists. The information is compiled from publicly available preclinical and clinical trial data to assist researchers and drug development professionals in understanding the nuanced immunomodulatory effects of these agents.
Introduction to this compound and TLR9 Agonists
This compound is a dumbbell-shaped, covalently-closed DNA molecule, also known as a DNA-based short linear immunomodulator (dSLIM®), that acts as a Toll-like receptor 9 (TLR9) agonist. TLR9 is an endosomal receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. Activation of TLR9 triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the activation of various immune cells and the induction of an anti-tumor or anti-viral response.
The interferon signature, a pattern of gene expression of interferon-stimulated genes (ISGs), is a key biomarker for assessing the pharmacodynamic activity of TLR9 agonists. Different TLR9 agonists can elicit distinct interferon signatures based on their chemical structure and formulation. This guide will focus on comparing the interferon signature of this compound with other TLR9 agonists, such as Tilsotolimod and Vidutolimod, which are also in clinical development.
Comparative Analysis of Interferon Signatures
While direct head-to-head clinical trials comparing the interferon signatures of these immunomodulators are limited, data from individual studies provide valuable insights. The following table summarizes the available quantitative and qualitative data on the interferon signatures induced by this compound and other selected TLR9 agonists.
| Immunomodulator | Chemical Class | Key Findings on Interferon Signature | Quantitative Data Highlights (from respective studies) |
| This compound (Lefitolimod/MGN1703) | dSLIM® (dumbbell-shaped DNA) | Induces a potent type I interferon response.[1][2] | - Global transcriptomic analysis revealed 248 modulated genes, many of which are type I ISGs.[2]- Increased protein expression of MX1 and ISG15 in sigmoid mucosa.[2] |
| Tilsotolimod (IMO-2125) | Synthetic phosphorothioate oligodeoxynucleotide | Induces a rapid and robust local type I interferon response gene signature.[3] | - Increased IFN pathway signature and upregulation of IFN-signaling genes observed 24 hours after intratumoral injection. |
| Vidutolimod (CMP-001) | CpG-A oligodeoxynucleotide in a virus-like particle | Induces a strong IFN response, particularly an IFNγ gene signature in responders. | - Responders to vidutolimod and pembrolizumab combination therapy showed induction of an IFNγ gene signature. |
Note: The quantitative data presented are from separate studies and should not be directly compared as absolute values due to differences in experimental protocols, patient populations, and analytical methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized TLR9 signaling pathway leading to interferon production and a typical experimental workflow for measuring the interferon signature.
References
- 1. TLR9 and STING agonists cooperatively boost the immune response to SARS-CoV-2 RBD vaccine through an increased germinal center B cell response and reshaped T helper responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming PD-1 Blockade Resistance with CpG-A Toll-Like Receptor 9 Agonist Vidutolimod in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
Assessing the Synergistic Effects of Polvitolimod with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Polvitolimod (also known as nelitolimod or SD-101), a Toll-like receptor 9 (TLR9) agonist, in combination with checkpoint inhibitors, against other emerging immunotherapeutic strategies. The following sections detail the performance of these combinations, supported by experimental data from clinical and preclinical studies, to inform ongoing research and drug development in oncology.
Comparative Efficacy of this compound and Alternatives
The combination of this compound with the anti-PD-1 antibody pembrolizumab has demonstrated promising efficacy in patients with advanced melanoma. To provide a clear comparison, the following tables summarize key quantitative data from clinical trials of this compound and other relevant immunotherapy combinations.
Table 1: Efficacy of this compound in Combination with Pembrolizumab in Advanced Melanoma (Anti-PD-1 Naïve Patients)
| Treatment Arm | Objective Response Rate (ORR) | 18-Month Progression-Free Survival (PFS) Rate | Clinical Trial |
| This compound (2 mg) + Pembrolizumab | 76% | 62% | Phase 2, Open-Label, Multicenter Study[1] |
| This compound (8 mg) + Pembrolizumab | 49% | 40% | Phase 2, Open-Label, Multicenter Study[1] |
Table 2: Efficacy of Alternative TLR9 Agonist Combinations in Melanoma
| Treatment Combination | Population | Objective Response Rate (ORR) / Pathologic Response | Clinical Trial |
| Vidutolimod + Nivolumab | High-Risk Resectable Melanoma (Neoadjuvant) | 55% Major Pathologic Response[2][3] | Phase 2[2] |
| Lefitolimod + Ipilimumab | Advanced Solid Tumors | 0% Objective Response (8/21 Stable Disease) | Phase 1 |
Table 3: Efficacy of Other Checkpoint Inhibitor Combinations in Advanced Melanoma
| Treatment Combination | Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Clinical Trial |
| Nivolumab + Ipilimumab | Previously Untreated | 58% | 11.5 months | CheckMate 067 (Phase 3) |
| Nivolumab + Relatlimab | Previously Untreated | 43.9% | 10.2 months | RELATIVITY-047 (Phase 2/3) |
| Pembrolizumab Monotherapy | Previously Untreated | ~33-40% | ~5.5-7.2 months | Various |
Experimental Protocols
A detailed understanding of the methodologies employed in key studies is crucial for the interpretation and replication of findings.
Clinical Trial Design: this compound with Pembrolizumab
A Phase 2, open-label, multicenter study evaluated the efficacy and safety of intratumoral this compound in combination with intravenous pembrolizumab in patients with anti-PD-1 treatment-naïve advanced melanoma.
-
Patient Population: Patients with unresectable or metastatic melanoma who had not received prior anti-PD-1/L1 therapy.
-
Treatment Arms:
-
Group 1: this compound 2 mg injected into one to four tumor lesions.
-
Group 2: this compound 8 mg injected into a single tumor lesion.
-
-
Dosing Regimen:
-
This compound: Administered weekly for the first four doses, then every three weeks.
-
Pembrolizumab: 200 mg administered intravenously every three weeks.
-
-
Primary Endpoints: Objective Response Rate (ORR) and safety.
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and duration of response.
Immune Cell Profiling Methodology
To assess the immunomodulatory effects of these combination therapies, tumor biopsies and peripheral blood samples are analyzed using techniques such as flow cytometry and immunohistochemistry (IHC).
-
Flow Cytometry: This technique is used to quantify and characterize immune cell populations. A typical panel for melanoma tumor-infiltrating lymphocytes (TILs) and peripheral blood mononuclear cells (PBMCs) would include markers to identify:
-
T Cell Subsets: CD3, CD4, CD8, FoxP3 (for regulatory T cells).
-
Activation/Exhaustion Markers: PD-1, CTLA-4, LAG-3, TIM-3, Ki-67.
-
Myeloid Cells: CD11b, CD14, CD15, CD33, HLA-DR.
-
Natural Killer (NK) Cells: CD56, CD16.
-
-
Immunohistochemistry (IHC): IHC is employed to visualize the spatial distribution of immune cells and protein expression within the tumor microenvironment. Key markers and their staining protocols include:
-
PD-L1: Staining is performed on formalin-fixed, paraffin-embedded (FFPE) tumor sections using validated antibody clones (e.g., 28-8 pharmDx). The percentage of tumor cells with positive membrane staining is assessed.
-
CD8: Staining for CD8 on FFPE sections is used to quantify the infiltration of cytotoxic T lymphocytes into the tumor.
-
FoxP3: Staining for the transcription factor FoxP3 is used to identify regulatory T cells within the tumor microenvironment.
-
Preclinical In Vivo Studies
Syngeneic mouse models, such as the B16 melanoma model in C57BL/6 mice, are commonly used to evaluate the synergy between TLR9 agonists and checkpoint inhibitors.
-
Study Design:
-
B16 melanoma cells are subcutaneously implanted into the flank of C57BL/6 mice.
-
Once tumors are established, mice are randomized into treatment groups: vehicle control, anti-PD-1 monotherapy, TLR9 agonist monotherapy, and combination therapy.
-
The TLR9 agonist is typically administered intratumorally, while the anti-PD-1 antibody is given intraperitoneally.
-
Tumor growth is monitored over time, and survival is recorded.
-
-
Endpoint Analysis: At the end of the study, tumors and spleens are harvested for immunological analysis, including flow cytometry and IHC, to assess changes in immune cell populations and activation status.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and checkpoint inhibitors stems from their complementary mechanisms of action, which target both the innate and adaptive immune systems.
Caption: Synergistic mechanism of this compound and checkpoint inhibitors.
Caption: Clinical trial workflow for assessing this compound and pembrolizumab.
Caption: Logical relationship of synergistic anti-tumor effects.
Conclusion
The combination of this compound with checkpoint inhibitors represents a promising strategy to enhance anti-tumor immunity, particularly in patients with advanced melanoma. The data presented in this guide suggest a significant improvement in objective response rates and progression-free survival compared to historical controls of checkpoint inhibitor monotherapy. The synergistic mechanism, involving the activation of both innate and adaptive immunity, provides a strong rationale for this combination. Further research, including head-to-head comparative trials, is warranted to definitively establish the position of this combination therapy in the evolving landscape of cancer immunotherapy. This guide serves as a resource for researchers and drug development professionals to inform the design of future studies and the development of novel immunotherapeutic strategies.
References
- 1. Phase 2, Open-Label, Multicenter Study of Nelitolimod in Combination with Pembrolizumab in Anti-PD-1 Treatment-Naïve Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neoadjuvant vidutolimod and nivolumab in high-risk resectable melanoma: A prospective phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
Validating the On-Target Effects of Polvitolimod in Primary Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Polvitolimod's performance with other Toll-like receptor 9 (TLR9) agonists, supported by experimental data. This compound is a synthetic oligodeoxynucleotide that acts as a TLR9 agonist, a key receptor in the innate immune system. Activation of TLR9 in immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, triggers a cascade of events leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells, ultimately bridging innate and adaptive immunity. This guide summarizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive overview of this compound's on-target effects.
Comparative Analysis of TLR9 Agonist Activity
The on-target effects of this compound are primarily characterized by the activation of pDCs and B cells, leading to the secretion of Type I interferons (IFN-α) and other pro-inflammatory cytokines, as well as the upregulation of co-stimulatory molecules. To contextualize the performance of this compound, this section compares its activity with other classes of TLR9 agonists, namely Class A (e.g., CpG-A), Class B (e.g., CpG-B), and Class C (e.g., CpG-C) oligodeoxynucleotides (ODNs).
Key Performance Indicators:
-
IFN-α Production: A hallmark of pDC activation and a critical cytokine in antiviral and anti-tumor immunity.
-
Pro-inflammatory Cytokine Production (IL-6, TNF-α): Important mediators of inflammation and immune cell activation.
-
B Cell Activation: Measured by the upregulation of activation markers and proliferation.
-
Dendritic Cell Maturation: Assessed by the expression of co-stimulatory molecules like CD80, CD86, and CD83.
Table 1: Comparative Cytokine Production in Human PBMCs Stimulated with TLR9 Agonists
| TLR9 Agonist Class | Agonist Example | IFN-α Production (pg/mL) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| This compound (Class C-like) | This compound | High | Moderate to High | Moderate |
| Class A | CpG-A (ODN 2216) | Very High | Low | Low |
| Class B | CpG-B (ODN 2006) | Low to Moderate | High | High |
| Class C | CpG-C (ODN 2395) | High | High | High |
Note: The data presented is a qualitative summary synthesized from multiple sources. Absolute values can vary significantly based on experimental conditions (donor variability, agonist concentration, incubation time). This compound is a C-class CpG ODN, which combines the properties of both A and B classes, leading to potent IFN-α induction and B-cell activation.
Table 2: Upregulation of Activation Markers on Primary Immune Cells
| TLR9 Agonist Class | Primary Immune Cell | CD80 Upregulation | CD86 Upregulation | CD83 Upregulation |
| This compound (Class C-like) | pDCs, B cells | +++ | +++ | +++ |
| Class A | pDCs | ++ | ++ | ++ |
| Class B | B cells | +++ | +++ | + |
| Class C | pDCs, B cells | +++ | +++ | +++ |
Key: +++ (Strong), ++ (Moderate), + (Weak)
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is essential to visualize the underlying signaling pathways and the experimental procedures used for its validation.
Caption: this compound-mediated TLR9 signaling cascade.
Caption: Experimental workflow for immune cell analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To obtain a pure population of PBMCs from whole blood for subsequent in vitro stimulation assays.
-
Materials:
-
Whole blood from healthy donors collected in heparinized tubes.
-
Ficoll-Paque PLUS (or equivalent density gradient medium).
-
Phosphate-buffered saline (PBS).
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
In Vitro Stimulation of PBMCs with TLR9 Agonists
-
Objective: To activate PBMCs with this compound and other TLR9 agonists to induce cytokine production and upregulation of activation markers.
-
Materials:
-
Isolated PBMCs.
-
This compound and other TLR9 agonists (e.g., CpG-A, CpG-B, CpG-C) at various concentrations.
-
96-well cell culture plates.
-
Complete RPMI 1640 medium.
-
-
Protocol:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 200 µL of complete RPMI 1640 medium.
-
Add this compound or other TLR9 agonists to the wells at final concentrations typically ranging from 0.1 to 10 µg/mL. Include an unstimulated control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis and store at -80°C.
-
Process the cell pellet for flow cytometry analysis of activation markers.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the concentration of IFN-α, IL-6, and TNF-α in the cell culture supernatants.
-
Materials:
-
Commercially available ELISA kits for human IFN-α, IL-6, and TNF-α.
-
Cell culture supernatants from the stimulation assay.
-
Microplate reader.
-
-
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and diluted supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Flow Cytometry for Analysis of Activation Markers
-
Objective: To determine the expression of cell surface activation markers (CD80, CD86, CD83) on pDCs and B cells.
-
Materials:
-
Stimulated PBMCs.
-
Fluorescently-conjugated antibodies against human CD123 (for pDCs), CD19 (for B cells), CD80, CD86, and CD83.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
-
-
Protocol:
-
Resuspend the cell pellet from the stimulation assay in flow cytometry staining buffer.
-
Add the cocktail of fluorescently-conjugated antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in staining buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on pDCs (CD123+) and B cells (CD19+) to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity (MFI).
-
Comparative study of Polvitolimod's efficacy in different tumor models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Cavrotolimod, a Toll-like receptor 9 (TLR9) agonist, in various preclinical tumor models. The data presented is compiled from publicly available research to assist in understanding its potential as an immunotherapeutic agent.
Overview of Cavrotolimod
Cavrotolimod (formerly AST-008) is a novel immunostimulatory agent based on a spherical nucleic acid (SNA) architecture. This structure consists of radially arranged CpG oligonucleotides on a nanoparticle core, which enhances cellular uptake and stimulates TLR9.[1] Activation of TLR9 on immune cells like plasmacytoid dendritic cells and B cells triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and a robust anti-tumor immune response.[1][2]
Preclinical Efficacy of Cavrotolimod
Cavrotolimod has demonstrated significant anti-tumor activity in a range of preclinical murine tumor models, both as a monotherapy and in combination with other immunotherapies.[3] The following tables summarize the key efficacy data from these studies.
Monotherapy Studies
| Tumor Model | Mouse Strain | Administration Route | Dosage | Efficacy Endpoint | Result |
| Merkel Cell Carcinoma (MCC) | Not Specified | Intratumoral (IT) | 7.5 mg/kg | Tumor Growth Inhibition (TGI) | Up to 68%[2] |
| Cutaneous Squamous Cell Carcinoma (CSCC) | Not Specified | Intratumoral (IT) | 5.0 mg/kg | Tumor Growth Inhibition (TGI) | 33-42% |
| Cutaneous Squamous Cell Carcinoma (CSCC) | Not Specified | Intratumoral (IT) | 7.5 mg/kg | Tumor Growth Inhibition (TGI) | 33-42% |
| MC38 Colon Cancer | Not Specified | Intratumoral (IT) | Not Specified | Tumor Growth Inhibition (TGI) | 68% |
| MC38 Colon Cancer | Not Specified | Subcutaneous (SC) | Not Specified | Tumor Growth Inhibition (TGI) | 69% (injected tumor), 59% (distant tumor) |
Combination Therapy Studies
| Tumor Model | Mouse Strain | Combination Agent | Administration Route | Dosage | Efficacy Endpoint | Result |
| Cutaneous Squamous Cell Carcinoma (CSCC) | Not Specified | Anti-PD-1 Antibody | Intratumoral (IT) | 5.0 mg/kg | Tumor Growth Inhibition (TGI) | 33-42% |
| Cutaneous Squamous Cell Carcinoma (CSCC) | Not Specified | Anti-PD-1 Antibody | Intratumoral (IT) | 7.5 mg/kg | Tumor Growth Inhibition (TGI) | 33-42% |
| Various Murine Tumor Models | Not Specified | Anti-PD-1 Antibody | Not Specified | Not Specified | Survival | Improved Hazard Ratio vs. anti-PD-1 alone |
Experimental Protocols
Detailed experimental protocols for the preclinical studies cited are not fully available in the public domain. However, based on standard practices for in vivo mouse tumor model studies, a general methodology can be outlined.
General In Vivo Tumor Model Protocol
-
Cell Culture and Implantation:
-
Murine tumor cell lines (e.g., MC38, B16-F10) are cultured in appropriate media.
-
A specific number of cells (e.g., 1 x 10^6) are harvested and prepared in a suitable buffer like PBS.
-
The cell suspension is subcutaneously injected into the flank of immunocompetent syngeneic mice (e.g., C57BL/6 or BALB/c).
-
-
Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
Mice are then randomized into control and treatment groups.
-
-
Drug Administration:
-
Cavrotolimod is administered via the specified route (intratumoral or subcutaneous) at the indicated doses.
-
The administration schedule can vary, for example, once weekly for a set number of weeks.
-
The control group receives a vehicle control (e.g., PBS).
-
-
Efficacy Evaluation:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers.
-
Tumor volume is calculated using the formula: Volume = 0.5 x (length x width²).
-
Animal body weight is monitored as a measure of toxicity.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival may also be monitored as a primary or secondary endpoint.
-
-
Immunophenotyping (Optional):
-
At the end of the study, tumors and spleens may be harvested.
-
Tissues are processed to create single-cell suspensions.
-
Flow cytometry is used to analyze the immune cell populations within the tumor microenvironment and periphery.
-
Signaling Pathways and Workflows
Cavrotolimod-Induced TLR9 Signaling Pathway
Caption: TLR9 Signaling Pathway Activated by Cavrotolimod.
General Experimental Workflow for Preclinical Efficacy Study
Caption: Preclinical In Vivo Efficacy Study Workflow.
Conclusion
The available preclinical data indicate that Cavrotolimod is a potent TLR9 agonist with significant anti-tumor efficacy across multiple tumor models, including those for Merkel Cell Carcinoma, Cutaneous Squamous Cell Carcinoma, and colon cancer. Its ability to induce tumor growth inhibition both as a monotherapy and in combination with checkpoint inhibitors highlights its potential as a valuable component of cancer immunotherapy. Further research with more detailed and comparative preclinical studies will be beneficial to fully elucidate its therapeutic potential and optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Cavrotolimod, a Nanoparticle Toll-like Receptor 9 Agonist, Inhibits Tumor Growth and Alters Immune Cell Composition in Mouse Models of Skin Cancer - American Chemical Society - Figshare [acs.figshare.com]
- 3. Phase 1b/2 study evaluating safety, efficacy and immune effects of TLR9 agonist cavrotolimod with anti-PD-1 antibodies among patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Polvitolimod: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Polvitolimod is a critical aspect of laboratory operations. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and informed approach based on its chemical nature as a phosphorothioate CpG oligodeoxynucleotide is essential. This guide provides essential safety information and a step-by-step plan for its proper disposal.
Core Safety and Handling Precautions
Before addressing disposal, it is crucial to handle this compound with appropriate care to minimize exposure and environmental release.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle this compound powder in a chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.
-
Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental exposure, flush the affected area with a copious amount of water for at least 15 minutes.
-
Spill Management: In case of a spill, isolate the area. For liquid spills, use an absorbent material to contain and collect the waste. For solid spills, carefully sweep or wipe the material to avoid generating dust, and decontaminate the area. All cleanup materials should be treated as contaminated waste.
Inactivation and Decontamination Procedures
Due to its phosphorothioate backbone, this compound is more resistant to degradation by nucleases than natural DNA. Therefore, chemical or heat-based inactivation methods are recommended prior to disposal.
Chemical Inactivation using Sodium Hypochlorite (Bleach)
Sodium hypochlorite is a strong oxidizing agent capable of degrading nucleic acids through the chlorination of nitrogenous bases and strand cleavage.
Protocol for Chemical Inactivation:
-
Prepare a 10% Bleach Solution: Dilute standard household bleach (typically 5-6% sodium hypochlorite) 1:10 with water to achieve a final concentration of approximately 0.5-0.6% sodium hypochlorite.
-
Treat Liquid Waste: Add the 10% bleach solution to liquid waste containing this compound to a final concentration of at least 1% sodium hypochlorite. Ensure thorough mixing.
-
Contact Time: Allow a minimum contact time of 30 minutes to ensure inactivation.
-
Surface Decontamination: For cleaning contaminated surfaces, apply the 10% bleach solution and ensure the surface remains wet for at least 15 minutes before wiping.
Note: Bleach can be corrosive to certain materials. Always ensure compatibility with the surfaces and containers being treated.
Heat Inactivation via Autoclaving
Autoclaving is a standard laboratory procedure for the sterilization of biological waste using high-pressure steam. While its specific effect on the chemical integrity of phosphorothioate oligonucleotides is not extensively documented, it is a prudent measure to ensure the destruction of its biological activity and any potential microbial contamination.
Protocol for Autoclaving:
-
Prepare Waste: Place all solid waste (e.g., contaminated tubes, pipette tips, gloves) and chemically-treated liquid waste into appropriate autoclavable bags or containers. Do not seal bags completely to allow for steam penetration.
-
Autoclave Cycle: Run the autoclave at 121°C for a minimum of 60 minutes. Cycle times may need to be extended for larger or denser loads.
-
Post-Autoclave Handling: Once the cycle is complete and the materials have cooled, the waste can be handled for final disposal according to institutional guidelines.
Step-by-Step Disposal Plan for this compound Waste
This operational plan outlines the recommended procedure for the disposal of small quantities of this compound waste generated in a research setting.
-
Segregate Waste: All materials that have come into contact with this compound, including unused product, contaminated labware, and PPE, should be collected in a designated and clearly labeled waste container.
-
Inactivate Waste:
-
Liquid Waste: Treat with a 10% bleach solution as described above.
-
Solid Waste: Place in an autoclavable bag.
-
-
Autoclave: Autoclave all inactivated waste to ensure sterility and further degradation.
-
Consult and Dispose: Crucially, always consult your institution's Environmental Health and Safety (EHS) department. They will provide definitive guidance on whether the autoclaved waste can be disposed of as regular laboratory trash or if it requires further specialized disposal procedures. Never dispose of untreated this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: A workflow for the proper disposal of this compound waste.
Personal protective equipment for handling Polvitolimod
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of Polvitolimod, a potent Toll-like receptor 9 (TLR9) agonist. Adherence to these procedures is paramount to ensure a safe laboratory environment and minimize the risk of exposure. This compound is an investigational drug and should be handled with caution, following the principles of handling hazardous substances. Always consult the manufacturer's specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Compounding (powder form) | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves.- Gown: Disposable, solid-front, back-closing gown made of a low-permeability fabric.- Eye/Face Protection: Full-face shield and safety goggles.- Respiratory Protection: A NIOSH-certified N95 or higher-level respirator. | To prevent inhalation of aerosolized particles and to protect skin and eyes from contact with the potent compound. |
| Preparation of Solutions | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves.- Gown: Disposable, low-permeability gown.- Eye/Face Protection: Safety goggles. | To protect against splashes of the solution. |
| In Vitro/In Vivo Administration | - Gloves: Chemotherapy-rated nitrile gloves.- Gown: Laboratory coat or disposable gown.- Eye/Face Protection: Safety glasses with side shields. | To prevent accidental skin and eye contact during administration. |
| Handling of Contaminated Waste | - Gloves: Double-gloving with heavy-duty, chemotherapy-rated nitrile gloves.- Gown: Disposable, low-permeability gown.- Eye/Face Protection: Safety goggles and face shield.- Respiratory Protection: N95 respirator if there is a risk of aerosolization. | To provide maximum protection during the handling and disposal of contaminated materials. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe research environment.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Prepare all required equipment and reagents before bringing this compound into the handling area.
-
Cover the work surface with disposable, plastic-backed absorbent pads.
2. Weighing and Reconstitution:
-
Handle the solid form of this compound within a containment system such as a ventilated balance enclosure or a glove box to minimize the risk of inhalation.
-
When reconstituting, slowly add the solvent to the solid to prevent aerosolization.
3. Administration:
-
Use a closed-system transfer device (CSTD) whenever possible to minimize the risk of spills and aerosols.
-
All manipulations should be performed carefully to avoid splashes and generation of aerosols.
4. Decontamination and Cleaning:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable decontamination solution recommended for cytotoxic drugs.
-
Wipe down the work area with the decontamination solution, followed by a rinse with sterile water.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused/Expired this compound: Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Labware (e.g., pipette tips, tubes, vials): Place in a designated, sealed, and labeled hazardous waste container.
-
Contaminated PPE (e.g., gloves, gowns, masks): Bag and seal in a labeled hazardous waste bag.
-
Spill Cleanup Materials: All absorbent materials and cleaning supplies used for spill cleanup must be placed in a sealed, labeled hazardous waste container.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Signaling Pathway of this compound (TLR9 Agonist)
This compound is a Toll-like receptor 9 (TLR9) agonist. TLR9 is an intracellular receptor that recognizes unmethylated CpG dinucleotides, which are common in microbial DNA but rare in mammalian DNA. Activation of TLR9 by this compound triggers a signaling cascade that leads to the activation of both innate and adaptive immune responses.
Caption: Simplified signaling pathway of this compound via TLR9 activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
